Cetaben
Description
Properties
IUPAC Name |
4-(hexadecylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKHSSBFQDQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64059-66-1 (mono-hydrochloride salt) | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70204558 | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55986-43-1 | |
| Record name | 4-(Hexadecylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cetaben's Core Mechanism in Lipid Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaben, also known as sodium p-(hexadecylamino)benzoate, has demonstrated notable antiatherosclerotic properties. This technical guide delves into the core mechanism of action of this compound in lipid metabolism, focusing on its well-documented role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition directly impacts cholesterol esterification, a critical process in the development of atherosclerotic plaques. Understanding this mechanism is paramount for researchers and professionals involved in the development of novel lipid-lowering and anti-atherosclerotic therapies.
Core Mechanism of Action: Inhibition of ACAT
The primary mechanism through which this compound exerts its effects on lipid metabolism is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters. These esters are then stored in lipid droplets within cells, including macrophages in the arterial wall. An accumulation of these lipid-laden macrophages, known as foam cells, is a hallmark of atherosclerosis.
By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters. This leads to a decrease in the storage of cholesterol within the arterial walls, thereby mitigating the development of atherosclerotic lesions. In vitro studies have confirmed this inhibitory effect, demonstrating that this compound sodium effectively inhibits the esterification of cholesterol catalyzed by a crude preparation of ACAT isolated from cholesterol-fed rabbit aortae, with an inhibition constant (Ki) of 7.4 x 10⁻⁵ M[1].
This direct action on the aortic wall suggests that this compound's antiatherosclerotic activity is not solely dependent on its systemic lipid-lowering effects but also involves a localized vascular mechanism[1].
Quantitative Data from In Vivo Studies
An in vivo study conducted on hypercholesterolemic rabbits provides quantitative evidence of this compound's efficacy. The administration of this compound sodium resulted in significant reductions in both plasma cholesterol and the accumulation of sterols in the aorta.
| Treatment Group | Dosage | Change in Plasma Cholesterol | Change in Aortic Sterol Content | Aortic Sterol Composition |
| This compound Sodium | 113 mg/kg/day | Decreased | Decreased | Reduction in esterified sterol |
| This compound Sodium | 27 mg/kg/day | No significant change | Decreased deposition | Not specified |
Table 1: Summary of the effects of this compound Sodium in hypercholesterolemic rabbits. Data extracted from a study on the antiatherogenic activity of this compound sodium.[1]
Key Experimental Protocols
In Vitro ACAT Inhibition Assay
The following protocol outlines the methodology used to determine the in vitro inhibitory effect of this compound on ACAT activity in rabbit aortae.
1. Preparation of Aortic Microsomes:
- Aortae are excised from cholesterol-fed rabbits.
- The tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) solution).
- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the ACAT enzyme.
2. ACAT Activity Assay:
- The microsomal preparation is incubated with a reaction mixture containing:
- A cholesterol substrate (e.g., [¹⁴C]cholesterol).
- A fatty acyl-CoA substrate (e.g., oleoyl-CoA).
- A buffer to maintain optimal pH.
- Varying concentrations of this compound sodium or a vehicle control.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
3. Quantification of Cholesteryl Esters:
- The reaction is terminated, and the lipids are extracted.
- The cholesteryl esters are separated from free cholesterol using thin-layer chromatography (TLC).
- The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.
4. Data Analysis:
- The rate of cholesteryl ester formation is calculated for each this compound concentration.
- The inhibition constant (Ki) is determined by analyzing the enzyme kinetics, for example, using a Lineweaver-Burk plot.
Visualizations
Caption: this compound inhibits the ACAT enzyme, reducing cholesteryl ester formation and foam cell development.
Caption: Experimental workflow for the in vitro ACAT inhibition assay.
References
Pharmacological Properties of Cetaben Sodium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetaben sodium, also known as sodium p-(hexadecylamino)benzoate, is a hypolipidemic agent with demonstrated anti-atherosclerotic properties in preclinical models.[1] Its primary mechanism of action involves the inhibition of the enzyme fatty acyl-CoA:cholesterol acyltransferase (ACAT), a key player in cellular cholesterol esterification and storage. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound sodium, including its mechanism of action, pharmacodynamics, and available preclinical data. Due to the limited publicly available information on the pharmacokinetics and clinical development of this compound sodium, this paper also contextualizes its properties within the broader class of ACAT inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited preclinical studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner lining of arteries, remains a leading cause of cardiovascular disease worldwide. A central process in the development of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of foam cells. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in this process by catalyzing the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] Inhibition of ACAT has therefore been a significant area of research for the development of anti-atherosclerotic drugs.
This compound sodium has been identified as an inhibitor of ACAT and has shown potential in reducing the development of atherosclerotic lesions in animal models.[4] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific information on the pharmacological properties of this compound sodium.
Mechanism of Action
The primary mechanism of action of this compound sodium is the inhibition of fatty acyl-CoA:cholesterol acyltransferase (ACAT).[4] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for the storage of excess cholesterol within cells. In the context of atherosclerosis, ACAT1 is the predominant isoform in macrophages, and its activity contributes to the transformation of macrophages into foam cells.
By inhibiting ACAT, this compound sodium is proposed to reduce the accumulation of cholesteryl esters in the arterial wall. This inhibition leads to an increase in intracellular free cholesterol, which can have several downstream effects, including the stimulation of cholesterol efflux from macrophages to HDL particles, a key step in reverse cholesterol transport.
Signaling Pathway of ACAT Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound sodium through the inhibition of ACAT.
Pharmacodynamics
The pharmacodynamic effects of this compound sodium are primarily related to its anti-atherosclerotic and hypolipidemic activities observed in preclinical studies.
Anti-Atherosclerotic Effects
In a study using hypercholesterolemic rabbits, this compound sodium demonstrated a reduction in the development of atherosclerotic lesions. The effects were observed at different dosages, indicating a dose-dependent response.
Effects on Lipid Metabolism
This compound sodium has been shown to influence lipid profiles in animal models. Its inhibitory action on ACAT is directly linked to a reduction in the esterification of cholesterol in the aorta.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound sodium from preclinical studies.
Table 1: In Vitro ACAT Inhibition by this compound Sodium
| Parameter | Value | Source |
| Inhibition Constant (Ki) | 7.4 x 10-5 M | [2] |
Table 2: In Vivo Efficacy of this compound Sodium in Hypercholesterolemic Rabbits
| Dosage | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition | Effect on Atherosclerotic Lesions | Source |
| 27 mg/kg/day | No significant effect | Decreased | Decreased development in the abdominal aorta | [2] |
| 113 mg/kg/day | Decreased | Decreased | Appeared to decrease the incidence of gross lesions | [2] |
Pharmacokinetics (ADME)
Detailed information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound sodium is not extensively available in the public domain. As a p-aminobenzoic acid derivative with a long alkyl chain, it can be hypothesized that its absorption might be influenced by its lipophilicity. Further studies would be required to elucidate its pharmacokinetic profile.
Preclinical Studies
The primary evidence for the pharmacological activity of this compound sodium comes from a key preclinical study conducted in rabbits.
Experimental Protocol: Anti-atherosclerotic Activity in Rabbits
-
Animal Model: Male New Zealand White rabbits.
-
Diet: Fed a hypercholesterolemic diet (2% cholesterol).
-
Induction of Atherosclerosis: Aortic de-endothelialization was performed using a balloon catheter to induce lesion formation.
-
Drug Administration: this compound sodium was administered orally at doses of 27 mg/kg/day and 113 mg/kg/day.
-
Parameters Measured:
-
Plasma cholesterol levels.
-
Aortic total and esterified sterol content.
-
Gross and microscopic examination of atherosclerotic lesions in the aorta.
-
-
In Vitro Assay:
-
A crude preparation of fatty acyl CoA:cholesterol acyl transferase was isolated from the aortas of cholesterol-fed rabbits.
-
The inhibitory activity of this compound sodium on the esterification of cholesterol was measured to determine the inhibition constant (Ki).
-
Experimental Workflow
The following diagram outlines the workflow of the key preclinical study investigating the anti-atherosclerotic effects of this compound sodium.
Clinical Trials
To date, there is no publicly available data from clinical trials investigating the safety and efficacy of this compound sodium in humans. The development of ACAT inhibitors for atherosclerosis has faced challenges, with several candidates failing to demonstrate significant clinical benefit in human trials, which may have influenced the clinical development trajectory of this compound sodium.
Conclusion and Future Directions
This compound sodium is a potent inhibitor of ACAT with demonstrated anti-atherosclerotic effects in a preclinical rabbit model. Its ability to reduce cholesterol esterification in the aorta provides a clear mechanistic basis for its observed efficacy. However, a significant gap in knowledge exists regarding its pharmacokinetic properties, long-term safety, and efficacy in humans.
Future research should focus on:
-
Comprehensive pharmacokinetic profiling (ADME) of this compound sodium.
-
In-depth studies to elucidate its effects on various signaling pathways beyond ACAT inhibition.
-
Toxicology and safety pharmacology studies to assess its potential for clinical development.
-
Well-designed clinical trials to evaluate its safety and efficacy in patients with atherosclerosis, should the preclinical data warrant further investigation.
The information presented in this whitepaper provides a foundational understanding of the pharmacological properties of this compound sodium, highlighting both its potential as an anti-atherosclerotic agent and the critical need for further research to fully characterize its therapeutic utility.
References
- 1. This compound sodium, an antiatherosclerotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential antiatherosclerotic agents. 4. [(Functionalized-alkyl)amino]benzoic acid analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Cetaben for Atherosclerosis Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological feature of atherosclerosis is the accumulation of cholesteryl esters within macrophage foam cells in the arterial intima. Acyl-CoA:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. Its inhibition has been a therapeutic target for mitigating the progression of atherosclerosis. This technical guide provides an in-depth overview of the initial studies on Cetaben (sodium p-aminomethylbenzoate), a compound identified for its potential anti-atherosclerotic properties through the inhibition of ACAT.
Core Mechanism of Action: ACAT Inhibition
This compound's primary mechanism of action in the context of atherosclerosis is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the predominant isoform in macrophages, playing a crucial role in the formation of foam cells, a hallmark of atherosclerotic lesions. By inhibiting ACAT1, this compound is proposed to reduce the accumulation of cholesteryl esters within macrophages, thereby potentially slowing the progression of atherosclerosis.[1][2][3]
Preclinical In Vivo Studies in Rabbit Models
The foundational research on this compound's anti-atherosclerotic effects was conducted in hypercholesterolemic rabbits, a well-established animal model for studying atherosclerosis. These studies aimed to evaluate the impact of this compound on plasma lipid profiles, aortic cholesterol deposition, and the development of atherosclerotic lesions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vivo studies of this compound.
| Dose | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition | Effect on Gross Atherosclerotic Lesions |
| 113 mg/kg/day | Decreased | Decreased | Apparent Decrease in Incidence |
| 27 mg/kg/day | No significant hypocholesteremic activity observed | Decreased | Decreased development in the abdominal aorta |
Table 1: In Vivo Effects of this compound in Cholesterol-Fed Rabbits.[4]
| Parameter | Value | Description |
| Ki (Inhibitory Constant) | 7.4 x 10-5 M | This value represents the concentration of this compound required to produce half-maximum inhibition of fatty acyl CoA:cholesterol acyl transferase (ACAT) in vitro, indicating its potency as an ACAT inhibitor.[4] |
Table 2: In Vitro Inhibitory Activity of this compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols employed in the initial studies of this compound, based on established practices in the field.
In Vivo Atherosclerosis Rabbit Model
-
Animal Model: Male New Zealand White rabbits are typically used for these studies.
-
Induction of Hypercholesterolemia: The rabbits are fed a cholesterol-rich diet (e.g., 0.5-2% cholesterol supplemented with fat) for a specified period to induce high blood cholesterol levels, a primary driver of atherosclerosis.[5][6]
-
Induction of Endothelial Injury: To accelerate and localize lesion formation, a technique such as balloon catheter-induced de-endothelialization of the aorta is often employed. This mechanical injury to the inner lining of the artery promotes the infiltration of lipids and inflammatory cells.
-
Drug Administration: this compound is administered orally at varying doses to different groups of rabbits. A control group receives a placebo.
-
Sample Collection and Analysis:
-
Plasma Lipids: Blood samples are collected periodically to measure plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels.
-
Aortic Tissue Analysis: At the end of the study, the aortas are excised. The extent of atherosclerotic lesions is quantified, often by staining with a lipid-soluble dye like Sudan IV. The cholesterol and cholesteryl ester content of the aortic tissue is determined biochemically.
-
In Vitro ACAT Inhibition Assay
-
Enzyme Source: A crude preparation of fatty acyl CoA:cholesterol acyl transferase (ACAT) is isolated from the aortas of cholesterol-fed rabbits. This is typically done by homogenizing the tissue and isolating the microsomal fraction, which is rich in ACAT.[7]
-
Assay Conditions: The assay is performed in a buffered solution containing the microsomal preparation, a source of cholesterol, and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as a substrate.
-
Inhibition Measurement: this compound, at various concentrations, is pre-incubated with the enzyme preparation. The reaction is initiated by adding the radiolabeled substrate.
-
Quantification: The amount of radiolabeled cholesteryl ester formed is measured, typically by thin-layer chromatography followed by scintillation counting. The inhibitory constant (Ki) is then calculated to determine the potency of this compound as an ACAT inhibitor.[4]
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.
Caption: this compound's Inhibition of the ACAT1 Pathway in Macrophages.
Caption: Generalized Experimental Workflow for Preclinical Evaluation of this compound.
Conclusion and Future Directions
The initial studies on this compound provided promising preclinical evidence for its anti-atherosclerotic effects, primarily through the inhibition of ACAT. The in vivo rabbit model demonstrated a reduction in aortic sterol deposition and lesion development, even at doses that did not significantly lower plasma cholesterol.[4] This suggests a direct effect on the arterial wall. The in vitro data confirmed this compound's ability to inhibit ACAT activity.[4]
For drug development professionals, these findings highlight the potential of targeting macrophage cholesterol metabolism as a therapeutic strategy for atherosclerosis. Further research would be necessary to fully elucidate the dose-response relationship, long-term efficacy, and safety profile of this compound. Moreover, more selective ACAT1 inhibitors could offer a more targeted approach with potentially fewer off-target effects. The initial research on this compound laid important groundwork for the exploration of ACAT inhibitors as a class of anti-atherosclerotic agents.
References
- 1. yanglab.github.io [yanglab.github.io]
- 2. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiatherogenic activity of this compound sodium, sodium p-(hexadecylamino) benzoate, in the aortae of hypercholesteremic rabbits subjected to aortic endothelial cell desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of acyl-CoA:cholesterol acyltransferase activity in normal and atherosclerotic rabbit aortas: role of a cholesterol substrate pool - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of 4-(Hexadecylamino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hexadecylamino)benzoic acid, also known as Cetaben, is a synthetic compound recognized for its notable hypolipidemic and anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the biological activity of 4-(hexadecylamino)benzoic acid, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mode of action of this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This inhibition leads to a reduction in cholesterol esterification and has been shown to decrease plasma cholesterol levels and attenuate the development of atherosclerotic lesions in preclinical models. This document serves as a detailed resource for researchers and professionals involved in the discovery and development of novel lipid-lowering and anti-atherosclerotic therapeutics.
Introduction
Hypercholesterolemia and atherosclerosis represent major risk factors for cardiovascular disease, a leading cause of morbidity and mortality worldwide. The management of elevated plasma cholesterol levels is a cornerstone of cardiovascular risk reduction. 4-(Hexadecylamino)benzoic acid (this compound) has emerged as a compound of interest due to its demonstrated ability to lower cholesterol and prevent the progression of atherosclerosis in animal models.[1] Unlike statins, which inhibit HMG-CoA reductase, 4-(hexadecylamino)benzoic acid appears to exert its effects through a distinct mechanism, primarily by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] This guide will delve into the specifics of its biological activity, presenting key data and experimental protocols to facilitate further research and development.
Mechanism of Action: Inhibition of ACAT
The principal mechanism underlying the biological activity of 4-(hexadecylamino)benzoic acid is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins for secretion.[3][4][5] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[5]
By inhibiting ACAT, 4-(hexadecylamino)benzoic acid reduces the intracellular pool of cholesteryl esters. This has several downstream consequences:
-
Reduced VLDL Assembly and Secretion: The assembly and secretion of very-low-density lipoproteins (VLDL) by the liver are dependent on the availability of cholesteryl esters. By limiting their synthesis, 4-(hexadecylamino)benzoic acid can decrease the production of these atherogenic lipoproteins.[6]
-
Inhibition of Foam Cell Formation: In the arterial wall, the accumulation of cholesteryl esters within macrophages leads to the formation of foam cells, a hallmark of early atherosclerotic lesions. ACAT inhibitors can prevent this process, thereby exerting a direct anti-atherosclerotic effect.[6]
-
Decreased Cholesterol Absorption: ACAT2 in the intestine plays a role in the absorption of dietary cholesterol. Inhibition of this isoform can lead to reduced cholesterol uptake from the gut.
A study on the sodium salt of 4-(hexadecylamino)benzoic acid, this compound sodium, demonstrated its effective inhibition of cholesterol esterification catalyzed by a crude preparation of fatty acyl CoA:cholesterol acyl transferase, with a determined inhibition constant (KI) of 7.4 x 10-5 M.[1] Furthermore, in HepG2 cells, this compound was found to decrease the incorporation of labeled acetate (B1210297) into fatty acids, triglycerides, and cholesterol esters, but not into cholesterol itself, providing further evidence for its role in processes downstream of cholesterol synthesis, such as ACAT inhibition.[2]
Signaling Pathway Diagram
digraph "ACAT_Inhibition_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
"Dietary_Cholesterol" [label="Dietary Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"];
"De_Novo_Synthesis" [label="De Novo\nCholesterol Synthesis", fillcolor="#FBBC05", fontcolor="#202124"];
"Intracellular_Free_Cholesterol" [label="Intracellular Free\nCholesterol Pool", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"ACAT" [label="ACAT\n(Acyl-CoA:cholesterol\nacyltransferase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"4_Hexadecylamino_Benzoic_Acid" [label="4-(Hexadecylamino)benzoic Acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cholesteryl_Esters" [label="Cholesteryl Esters", fillcolor="#F1F3F4", fontcolor="#202124"];
"Lipid_Droplets" [label="Storage in\nLipid Droplets", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"VLDL_Assembly" [label="VLDL Assembly\n& Secretion", fillcolor="#F1F3F4", fontcolor="#202124"];
"Foam_Cell_Formation" [label="Macrophage\nFoam Cell Formation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
"Dietary_Cholesterol" -> "Intracellular_Free_Cholesterol";
"De_Novo_Synthesis" -> "Intracellular_Free_Cholesterol";
"Intracellular_Free_Cholesterol" -> "ACAT";
"ACAT" -> "Cholesteryl_Esters" [label="Esterification"];
"4_Hexadecylamino_Benzoic_Acid" -> "ACAT" [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"];
"Cholesteryl_Esters" -> "Lipid_Droplets";
"Cholesteryl_Esters" -> "VLDL_Assembly";
"Cholesteryl_Esters" -> "Foam_Cell_Formation";
}
Workflow for an in vitro ACAT inhibition assay.
In Vivo Hypercholesterolemic Rabbit Model
This protocol outlines a general procedure for inducing hypercholesterolemia in rabbits to evaluate the in vivo efficacy of hypolipidemic agents.[7][8][9]
Objective: To assess the effect of 4-(hexadecylamino)benzoic acid on plasma lipid levels and aortic atherosclerosis in a diet-induced hypercholesterolemia model.
Materials:
-
Male New Zealand White rabbits.
-
High-cholesterol diet (e.g., standard rabbit chow supplemented with 0.5-1% cholesterol).
-
4-(Hexadecylamino)benzoic acid.
-
Vehicle for drug administration (e.g., carboxymethyl cellulose).
-
Blood collection supplies.
-
Equipment for lipid analysis (e.g., enzymatic assay kits for total cholesterol, LDL-C, HDL-C, triglycerides).
-
Histological staining reagents (e.g., Oil Red O).
Procedure:
-
Acclimation: Acclimate rabbits to the housing conditions for at least one week.
-
Induction of Hypercholesterolemia: Feed the rabbits a high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce a stable hypercholesterolemic state.
-
Group Allocation: Randomly divide the hypercholesterolemic rabbits into control and treatment groups.
-
Drug Administration: Administer 4-(hexadecylamino)benzoic acid orally (e.g., by gavage) to the treatment groups at different dose levels daily for a defined duration (e.g., 8-16 weeks). The control group receives the vehicle.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study to monitor plasma lipid profiles.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the aorta.
-
Atherosclerotic Lesion Analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions. Quantify the lesion area as a percentage of the total aortic surface area.
-
Data Analysis: Statistically compare the plasma lipid levels and the extent of aortic lesions between the treatment and control groups.
Conclusion
4-(Hexadecylamino)benzoic acid demonstrates significant potential as a hypolipidemic and anti-atherosclerotic agent. Its primary mechanism of action, the inhibition of ACAT, distinguishes it from other classes of lipid-lowering drugs and offers a promising therapeutic strategy. The quantitative data from preclinical studies underscore its efficacy in reducing key markers of cardiovascular risk. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research is warranted to fully elucidate the specific interactions of 4-(hexadecylamino)benzoic acid with ACAT isoforms and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Phenotypic Outcomes Identified for a Public Collection of Approved Drugs from a Publicly Accessible Panel of Assays | PLOS One [journals.plos.org]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian acyl-CoA:cholesterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rabbit model for studying hypocholesterolemic effect of drugs and hypocholesterolemic effect of extracts of garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Understanding the Molecular Targets of Cetaben: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetaben, also known as sodium p-(hexadecylamino)benzoate, is a hypolipidemic agent with antiatherosclerotic properties. Unique among many lipid-lowering drugs, this compound's mechanism of action involves the induction of peroxisome proliferation independent of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Furthermore, it directly inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification. This dual action suggests a multifaceted approach to mitigating atherosclerosis, positioning this compound as a compound of significant interest in cardiovascular drug development. This guide provides a comprehensive overview of the known molecular targets of this compound, supported by available quantitative data, and outlines general experimental protocols relevant to its study.
Core Molecular Targets and Mechanism of Action
This compound's therapeutic effects are primarily attributed to two distinct molecular mechanisms: PPARα-independent peroxisome proliferation and inhibition of ACAT.
PPARα-Independent Peroxisome Proliferation
This compound stimulates the proliferation of peroxisomes, cellular organelles central to lipid metabolism, in a manner that does not rely on the activation of PPARα, a common target for many lipid-lowering drugs like fibrates. This atypical mechanism involves a significant increase in the activities of various peroxisomal enzymes in both the liver and kidneys.
The precise signaling cascade for this PPARα-independent pathway has not been fully elucidated in the available literature. However, it is known to result in morphological changes in liver cells, including an increase in the number and size of peroxisomes. This proliferation enhances the cellular capacity for β-oxidation of fatty acids, thereby contributing to the reduction of circulating lipids.
Caption: Proposed PPARα-independent signaling pathway of this compound.
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
This compound directly inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a form that can be stored in cells or incorporated into lipoproteins. By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters in the arterial wall, a key process in the formation of atherosclerotic plaques. This inhibition also contributes to the overall reduction of plasma cholesterol levels.
Caption: Mechanism of this compound's inhibition of ACAT.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Species | Model | Dosage | Duration | Observed Effects | Reference |
| Rabbit | Hypercholesterolemic | 113 mg/kg/day | - | Decreased plasma cholesterol and aortic sterol accumulation. | [1] |
| Rabbit | Hypercholesterolemic | 27 mg/kg/day | - | Decreased aortic sterol deposition and lesion development in the abdominal aorta. | [1] |
| Rat (Wistar) | - | 50-100 mg/kg/day | 10 days | Significant increase in peroxisomal enzyme activities in liver and kidney. | [1] |
| Rat (Wistar) | - | 250 mg/kg/day | 10 days | Maximal increase in peroxisomal enzyme activities. | [1] |
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | Source | Inhibition Constant (KI) | Reference |
| Fatty Acyl CoA:Cholesterol Acyltransferase (ACAT) | Cholesterol-fed rabbit aortae | 7.4 x 10⁻⁵ M | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the original research on this compound are not available in the public domain. However, based on the methodologies described in the cited literature, the following sections outline the general procedures for key experiments.
In Vivo Anti-atherosclerosis Studies in Rabbits
This protocol provides a general framework for evaluating the anti-atherosclerotic effects of this compound in a rabbit model.
-
Animal Model: Male New Zealand White rabbits are typically used. Hypercholesterolemia is induced by feeding a cholesterol-rich diet. Aortic de-endothelialization with a balloon catheter can be performed to accelerate lesion formation.
-
Drug Administration: this compound sodium is administered orally, mixed with the chow, at specified doses (e.g., 27 mg/kg/day and 113 mg/kg/day).
-
Blood Collection and Analysis: Blood samples are collected at regular intervals to measure plasma sterol and triglyceride levels using standard enzymatic assays.
-
Aortic Tissue Analysis: At the end of the study, rabbits are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified. Aortic sterol content (free and esterified) is determined by gas-liquid chromatography.
Measurement of Peroxisomal Enzyme Activity in Rats
This protocol describes a general method for assessing the effect of this compound on peroxisomal enzyme activities in rat liver and kidney.
-
Animal Treatment: Male Wistar rats are administered this compound orally at various doses for a specified period (e.g., 10 days).
-
Tissue Homogenization: Liver and kidney tissues are collected and homogenized in a suitable buffer.
-
Subcellular Fractionation: The homogenates are subjected to differential centrifugation to isolate the peroxisomal fraction.
-
Enzyme Assays: The activities of specific peroxisomal enzymes, such as palmitoyl-CoA oxidase and D-amino acid oxidase, are measured using spectrophotometric or fluorometric assays.
In Vitro ACAT Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against ACAT.
-
Enzyme Preparation: A crude preparation of ACAT is isolated from the aortas of cholesterol-fed rabbits.
-
Assay Reaction: The assay is performed in a reaction mixture containing the enzyme preparation, a cholesterol substrate, and a fatty acyl-CoA donor (e.g., [1-¹⁴C]oleoyl-CoA).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Quantification: The reaction is incubated, and the formation of radiolabeled cholesteryl oleate (B1233923) is quantified by thin-layer chromatography and liquid scintillation counting. The inhibition constant (KI) is determined from dose-response curves.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound presents a compelling profile as a lipid-lowering and antiatherosclerotic agent with a unique dual mechanism of action. Its ability to induce peroxisome proliferation independently of PPARα and to directly inhibit ACAT distinguishes it from other drugs in its class. While the foundational research has established these primary effects, further investigation is warranted to fully elucidate the specific signaling pathways involved in its PPARα-independent action and to explore its full therapeutic potential. The data and general protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.
References
The Inhibitory Action of Cetaben on Cholesterol Biosynthesis: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of Cetaben (sodium p-(hexadecylamino)benzoate) on the cholesterol biosynthesis pathway. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's mechanism of action, presents quantitative results from key studies in a structured format, details relevant experimental protocols, and visualizes the biochemical pathways involved.
Core Mechanism of Action: Inhibition of ACAT
This compound's principal mechanism in modulating cholesterol levels is through the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and for the storage of cholesterol in cells, including those in the arterial wall. By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters.[1] This action is believed to contribute to its antiatherosclerotic properties by preventing the accumulation of esterified cholesterol within the aortic wall.[1]
Quantitative Efficacy of this compound
In-vitro and in-vivo studies have demonstrated this compound's capacity to influence cholesterol metabolism. The following tables summarize the key quantitative findings from a pivotal study in a hypercholesterolemic rabbit model.
In Vitro Efficacy
| Parameter | Value | Enzyme Source |
| Inhibitory Constant (KI) | 7.4 x 10-5 M | Fatty Acyl CoA:Cholesterol Acyl Transferase (from cholesterol-fed rabbit aortae) |
| Table 1: In Vitro Inhibition of ACAT by this compound[1] |
In Vivo Efficacy in a Hypercholesteremic Rabbit Model
| Treatment Group | Dosage | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition |
| This compound | 113 mg/kg/day | Decreased | Decreased |
| This compound | 27 mg/kg/day | No significant activity | Decreased |
| Table 2: Effects of this compound on Plasma Cholesterol and Aortic Sterol Content in Rabbits[1] |
This in-vivo study highlights a dose-dependent effect of this compound. At a higher dose, it reduces both systemic plasma cholesterol and localized aortic sterol accumulation. A lower dose, while not significantly impacting plasma cholesterol, still demonstrates a protective effect within the aorta by reducing sterol deposition.[1] The reduction in total aortic sterol content was primarily due to a decrease in esterified cholesterol, consistent with its inhibitory action on ACAT.[1]
Signaling Pathways and this compound's Point of Intervention
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound's primary target, ACAT, plays a crucial role in the final stages of cholesterol processing and storage. The following diagram illustrates the cholesterol biosynthesis pathway and highlights the point of intervention for this compound.
As illustrated, while statins inhibit HMG-CoA reductase, a rate-limiting enzyme in the de novo synthesis of cholesterol, this compound acts on a different but equally important process: the esterification of free cholesterol.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies employed in the key studies cited.
In Vivo Hypercholesterolemic Rabbit Model
-
Animal Model: Male rabbits are subjected to aortic de-endothelialization using a balloon catheter to induce atherosclerotic lesions.
-
Diet: The rabbits are fed a hypercholesterolemic diet to elevate plasma cholesterol levels.
-
Drug Administration: this compound is administered orally at specified doses (e.g., 27 mg/kg/day and 113 mg/kg/day) for a defined period.[1] A control group receives a placebo.
-
Sample Collection: Blood samples are collected periodically to monitor plasma sterol concentrations. At the end of the study, the aortas are excised for analysis.
-
Aortic Sterol Content Analysis: The aorta is dissected, and the total sterol content is extracted. The extracted lipids are then separated into free and esterified sterol fractions, which are subsequently quantified.
-
Data Analysis: The effects of this compound on plasma sterol levels and aortic sterol deposition are compared between the treated and control groups.
In Vitro ACAT Inhibition Assay
-
Enzyme Preparation: A crude preparation of fatty acyl CoA:cholesterol acyl transferase is isolated from the aortas of cholesterol-fed rabbits.
-
Assay Conditions: The assay is conducted in vitro, where the enzyme preparation is incubated with cholesterol and a fatty acyl CoA substrate.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations to determine its inhibitory effect.
-
Measurement of Activity: The rate of cholesterol esterification is measured, typically by using a radiolabeled substrate and quantifying the formation of radiolabeled cholesteryl esters.
-
Data Analysis: The inhibitory constant (KI) is calculated from the dose-response curve to quantify the potency of this compound as an ACAT inhibitor.[1]
The following diagram outlines the general workflow for the in vitro ACAT inhibition assay.
Conclusion
This compound demonstrates a clear inhibitory effect on the cholesterol biosynthesis pathway, specifically by targeting the ACAT enzyme. This action leads to a reduction in cholesterol esterification, which has been shown to decrease both plasma cholesterol levels at higher doses and, importantly, the accumulation of sterols in the aortic wall even at lower doses. These findings underscore the potential of this compound as an antiatherosclerotic agent. Further research is warranted to explore the full therapeutic implications of ACAT inhibition by this compound and its potential synergies with other lipid-lowering therapies.
References
Methodological & Application
Application Notes and Protocols for Cetaben in In-Vitro Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cetaben is a novel investigational agent with potential anti-neoplastic activity. These application notes provide a comprehensive guide for the in-vitro evaluation of this compound in cell culture models. The following protocols and guidelines are intended for researchers, scientists, and drug development professionals to assess the biological activity and mechanism of action of this compound. The methodologies described herein are standard assays for characterizing the effects of a new compound on cancer cell lines.
Mechanism of Action
The precise mechanism of action of this compound is currently under investigation. Preliminary studies suggest that this compound may target key signaling pathways involved in cell proliferation, survival, and apoptosis. It is hypothesized that this compound inhibits the activity of one or more kinases within the PI3K/Akt/mTOR and/or the Ras/Raf/MEK/ERK signaling cascades, which are frequently dysregulated in various cancers.[1][2] These pathways play a crucial role in regulating cell cycle progression and inhibiting programmed cell death.[1] By blocking these pathways, this compound may induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Table 1: In-Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| A549 | Lung Carcinoma | 8.9 ± 1.1 |
| HCT116 | Colon Carcinoma | 6.7 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 15.3 ± 2.1 |
| U-87 MG | Glioblastoma | 9.8 ± 1.3 |
Table 2: Effect of this compound on Apoptosis Induction
The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment with this compound at two different concentrations.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control (0.1% DMSO) | 4.5 ± 0.5 |
| This compound (5 µM) | 35.2 ± 3.1 | |
| This compound (10 µM) | 68.7 ± 4.5 | |
| A549 | Vehicle Control (0.1% DMSO) | 3.8 ± 0.4 |
| This compound (10 µM) | 42.1 ± 3.8 | |
| This compound (20 µM) | 75.4 ± 5.2 |
Experimental Protocols
Cell Culture
Standard aseptic cell culture techniques should be followed.[3][4][5]
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) can be obtained from a reputable cell bank.
-
Culture Media: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
-
Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for examining the effect of this compound on protein expression and phosphorylation in a target signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Synthesis of Cetaben for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of Cetaben, also known as sodium p-(hexadecylamino)benzoate. The synthesis is a two-step process commencing with the N-alkylation of p-aminobenzoic acid (PABA) with 1-bromohexadecane (B154569) to yield p-(hexadecylamino)benzoic acid. This intermediate is subsequently neutralized with sodium hydroxide (B78521) to produce the final product, this compound. This protocol includes detailed methodologies, reagent specifications, and data presentation to guide researchers in the successful synthesis and characterization of this compound for laboratory and developmental use.
Introduction
This compound is a long-chain N-alkylated derivative of p-aminobenzoic acid. While its specific biological signaling pathways are not extensively detailed in publicly available literature, it has been investigated for its anti-atherosclerotic properties[1][2]. The synthesis of this compound is a straightforward process suitable for a standard organic chemistry laboratory. The protocols provided herein are based on established methods for the N-alkylation of aminobenzoic acids and subsequent salt formation[3][4].
Data Presentation
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 150-13-0 | ≥99% |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 112-82-3 | ≥98% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97%, pellets |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution |
Table 2: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| p-(Hexadecylamino)benzoic Acid | C₂₃H₃₉NO₂ | 361.57 | White to off-white solid | Not reported | ~80-90% |
| This compound (Sodium p-(hexadecylamino)benzoate) | C₂₃H₃₈NNaO₂ | 383.55 | White solid | Not reported | >95% (from acid) |
Experimental Protocols
Part 1: Synthesis of p-(Hexadecylamino)benzoic Acid
This procedure describes the N-alkylation of p-aminobenzoic acid with 1-bromohexadecane.
Materials:
-
p-Aminobenzoic acid (PABA)
-
1-Bromohexadecane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
To a 250 mL round-bottom flask, add p-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 1-bromohexadecane (3.05 g, 10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-90 °C with continuous stirring.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 300 mL of cold distilled water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M HCl. This will precipitate the p-(hexadecylamino)benzoic acid.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of distilled water to remove any remaining DMF and salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.
Part 2: Synthesis of this compound (Sodium p-(hexadecylamino)benzoate)
This procedure describes the conversion of p-(hexadecylamino)benzoic acid to its sodium salt, this compound.
Materials:
-
p-(Hexadecylamino)benzoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether (anhydrous)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the dried p-(hexadecylamino)benzoic acid (3.62 g, 10 mmol) in 100 mL of ethanol in a 250 mL beaker with stirring. Gentle warming may be required to achieve complete dissolution.
-
In a separate container, prepare a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of ethanol.
-
Slowly add the ethanolic sodium hydroxide solution to the p-(hexadecylamino)benzoic acid solution with continuous stirring.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Remove the ethanol using a rotary evaporator to obtain a solid residue.
-
To isolate the product, the solid can be triturated with anhydrous diethyl ether, followed by filtration to collect the white solid.
-
Dry the final product, this compound, under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical progression of the this compound synthesis.
References
- 1. Toxicological studies on 4-(hexadecylamino)benzoate (PHB), an agent with anti-atherosclerotic properties, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium, an antiatherosclerotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cetaben in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaben, also known as 4-(hexadecylamino)benzoic acid or its sodium salt (PHB), is a hypolipidemic agent investigated for its ability to lower cholesterol levels. Its mechanism of action involves the inhibition of cholesterol biosynthesis. Notably, this compound is recognized as a peroxisome proliferator that acts independently of the peroxisome proliferator-activated receptor alpha (PPARα). These application notes provide a comprehensive overview of this compound's dosage and administration in animal models based on available preclinical research, designed to guide researchers in designing their experimental protocols.
Data Presentation
Table 1: this compound Dosage and Effects in Rodent Models
| Animal Model | Dosage | Administration Route | Vehicle | Duration | Observed Effects | Reference |
| Sprague-Dawley Rat (Male & Female) | 10 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | Decrease in hemoglobin. | [1] |
| Sprague-Dawley Rat (Male & Female) | 30 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | Foci with poorly distinguishable liver cells, mononuclear cells, and some neutrophils. | [1] |
| Sprague-Dawley Rat (Male & Female) | 100 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | Deaths occurred; Foci with poorly distinguishable liver cells, mononuclear cells, and some neutrophils. | [1] |
| Sprague-Dawley Rat (Male & Female) | 300 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | All animals died or were euthanized due to weight loss; Significant leukocytopenia; Pathological liver changes including acidophilic bodies and karyorrhexis. | [1] |
| Male Rat | Not Specified | Not Specified | Not Specified | 10 days | Increased activity of peroxisomal enzymes (acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase). | [2] |
Experimental Protocols
Protocol 1: Subacute Oral Toxicity Study of this compound in Rats
Objective: To evaluate the subacute toxicity of this compound following daily oral administration in Sprague-Dawley rats over a 13-week period.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and female
Materials:
-
This compound (sodium 4-(hexadecylamino)benzoate)
-
3% Gum Arabic solution (vehicle)
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to five groups: a vehicle control group and four this compound treatment groups.
-
Dose Preparation: Prepare a suspension of this compound in 3% gum arabic at concentrations suitable for administering doses of 10, 30, 100, and 300 mg/kg body weight. The control group receives the 3% gum arabic vehicle only.
-
Administration: Administer the prepared doses or vehicle orally via gavage once daily for 13 consecutive weeks.
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Monitor food and water consumption.
-
Perform hematological and clinical chemistry analyses at designated time points.
-
-
Necropsy and Histopathology: At the end of the 13-week period, perform a complete necropsy on all surviving animals. Collect organs for weight analysis and preserve tissues for histopathological examination. In the case of the 300 mg/kg dose group, severe liver cell damage, indicated by acidophilic bodies and karyorrhexis, was observed[1]. Foci of poorly distinguishable liver cells, mononuclear cells, and some neutrophils were noted in the 30, 100, and 300 mg/kg groups[1].
-
Data Analysis: Analyze the collected data for statistically significant differences between the treatment and control groups.
Protocol 2: Evaluation of this compound's Effect on Hepatic Enzymes in Rats
Objective: To determine the effect of this compound on the activity of mitochondrial and peroxisomal enzymes in the rat liver.
Animal Model:
-
Species: Rat
-
Sex: Male
Materials:
-
This compound
-
Appropriate vehicle for administration
-
Equipment for subcellular fractionation of liver tissue (e.g., homogenizer, centrifuge)
-
Reagents and kits for assaying mitochondrial and peroxisomal enzyme activities (e.g., glycerol-3-phosphate dehydrogenase, acyl-CoA oxidase, catalase).
Procedure:
-
Animal Treatment: Administer this compound to male rats for 10 consecutive days[2]. A control group receiving the vehicle should be included.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the livers.
-
Subcellular Fractionation: Homogenize the liver tissue and perform differential centrifugation to isolate the mitochondrial and peroxisomal fractions.
-
Enzyme Assays:
-
Measure the specific activities of key mitochondrial enzymes.
-
Measure the specific activities of key peroxisomal enzymes. This compound has been shown to increase the activity of peroxisomal enzymes such as acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase[2].
-
-
Data Analysis: Compare the enzyme activities between the this compound-treated and control groups to determine the statistical significance of any observed changes.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Cetaben in Lipid-Lowering Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetaben (sodium p-(hexadecylamino) benzoate) in lipid-lowering research, with a focus on its anti-atherosclerotic properties. The information is compiled from preclinical studies and is intended to guide the design and execution of further research into the therapeutic potential of this compound.
Introduction
This compound is a compound that has demonstrated antiatherosclerotic activity in preclinical models.[1] Its mechanism of action appears to be multifactorial, involving both direct effects on the arterial wall and systemic lipid-lowering effects.[1] These properties make this compound a compound of interest for the development of new therapies to combat cardiovascular diseases associated with hyperlipidemia and atherosclerosis.
Mechanism of Action
This compound's lipid-lowering and anti-atherosclerotic effects are attributed to two primary mechanisms:
-
Systemic Lipid Reduction: At higher doses, this compound has been shown to decrease plasma cholesterol levels.[1] This systemic effect contributes to a reduced pool of lipids available for deposition in the arterial walls.
-
Direct Arterial Wall Effects: this compound directly inhibits the enzyme fatty acyl CoA:cholesterol acyl transferase (ACAT) within the aortic wall.[1] ACAT is responsible for the esterification of cholesterol, a critical step in the formation of foam cells and the development of atherosclerotic plaques. By inhibiting ACAT, this compound reduces the accumulation of esterified cholesterol in the aorta.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in a key preclinical study involving hypercholesterolemic rabbits.
| Dosage | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition | Effect on Gross Atherosclerotic Lesions | In Vitro ACAT Inhibition (KI) |
| 113 mg/kg/day | Decreased | Decreased | Apparent Decrease | 7.4 x 10⁻⁵ M |
| 27 mg/kg/day | No significant activity | Decreased (abdominal aorta) | Decreased (abdominal aorta) | Not Applicable |
Data sourced from a study on cholesterol-fed rabbits with aortic deendothelialization.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the lipid-lowering and anti-atherosclerotic effects of this compound. These protocols are based on methodologies described in preclinical studies.[1]
In Vivo Evaluation of Anti-Atherosclerotic Activity in a Rabbit Model
This protocol is designed to assess the efficacy of this compound in reducing plasma cholesterol, aortic sterol deposition, and atherosclerotic lesion formation in a hypercholesterolemic rabbit model.
Materials:
-
Male New Zealand White rabbits
-
High-cholesterol diet
-
This compound sodium
-
Balloon catheter for aortic deendothelialization
-
Anesthesia (e.g., ketamine, xylazine)
-
Surgical instruments
-
Reagents for plasma cholesterol measurement
-
Reagents for aortic sterol content analysis
Procedure:
-
Animal Model Induction:
-
Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet for a specified period.
-
Perform aortic endothelial cell desquamation using a balloon catheter to induce injury and accelerate atherosclerosis.
-
-
Treatment Groups:
-
Divide the rabbits into control and treatment groups.
-
The control group receives the high-cholesterol diet and a vehicle.
-
Treatment groups receive the high-cholesterol diet and specified doses of this compound (e.g., 27 mg/kg/day and 113 mg/kg/day) administered orally.
-
-
Sample Collection and Analysis:
-
Collect blood samples at regular intervals to measure plasma cholesterol concentrations.
-
At the end of the study period, euthanize the animals and carefully excise the aortas.
-
Visually assess the incidence and severity of gross atherosclerotic lesions.
-
Homogenize aortic tissue to measure total and esterified sterol content.
-
Expected Outcomes:
-
A dose-dependent reduction in plasma cholesterol levels in the this compound-treated groups compared to the control group.
-
A significant decrease in total and esterified sterol accumulation in the aortas of this compound-treated animals.
-
A lower incidence and severity of atherosclerotic lesions in the aortas of the treatment groups.
In Vivo Experimental Workflow
In Vitro ACAT Inhibition Assay
This protocol details the procedure to determine the inhibitory effect of this compound on fatty acyl CoA:cholesterol acyl transferase (ACAT) activity.
Materials:
-
Crude preparation of ACAT from cholesterol-fed rabbit aortae
-
This compound sodium at various concentrations
-
[¹⁴C]oleoyl-CoA (or other labeled fatty acyl-CoA)
-
Cholesterol substrate
-
Reaction buffer
-
Scintillation counter and vials
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Enzyme Preparation:
-
Isolate a crude preparation of ACAT from the aortas of cholesterol-fed rabbits.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the ACAT preparation, cholesterol substrate, and reaction buffer.
-
Add this compound at a range of concentrations to the experimental tubes. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Quantification of Cholesterol Esterification:
-
Stop the reaction and extract the lipids.
-
Separate the cholesteryl esters from unesterified cholesterol using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound.
-
Determine the inhibitory constant (KI) by plotting the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).
-
Expected Outcomes:
-
A concentration-dependent inhibition of ACAT activity by this compound.
-
Calculation of the KI value to quantify the inhibitory potency of this compound on ACAT.
Proposed Mechanism of this compound
Conclusion
This compound demonstrates promise as a lipid-lowering and anti-atherosclerotic agent with a dual mechanism of action. The provided protocols offer a framework for researchers to further investigate its therapeutic potential and elucidate its molecular pathways. Future studies could explore the long-term efficacy and safety of this compound, as well as its potential in combination with other lipid-lowering therapies.
References
Application Notes and Protocols for Preclinical Evaluation of Cetaben's Anti-Atherosclerotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaben, also known as sodium p-(hexadecylamino)benzoate, is an experimental compound with potential therapeutic applications in the treatment of atherosclerosis. Preclinical studies suggest a dual mechanism of action, involving both the reduction of plasma cholesterol levels and a direct inhibitory effect on the arterial wall enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT plays a crucial role in the formation of foam cells, a hallmark of atherosclerotic plaques, by catalyzing the esterification of intracellular cholesterol. By inhibiting ACAT, this compound may reduce the accumulation of cholesterol esters within macrophages and vascular smooth muscle cells, thereby attenuating plaque development.
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy as an anti-atherosclerotic agent. The protocols and assays detailed herein are designed to rigorously assess the compound's mechanism of action and its therapeutic potential in both in vitro and in vivo models of atherosclerosis.
I. In Vitro Efficacy and Mechanism of Action Studies
Objective:
To elucidate the cellular and molecular mechanisms underlying this compound's anti-atherosclerotic effects, with a primary focus on its impact on cholesterol metabolism and inflammatory pathways in key cell types involved in atherogenesis.
A. Experiment 1: ACAT Inhibition Assay
Protocol:
-
Cell Culture: Culture human monocyte-derived macrophages (THP-1 differentiated with PMA) and human aortic smooth muscle cells (HASMC) in appropriate media.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
ACAT Activity Measurement: Prepare cell lysates and measure ACAT activity using a commercially available ACAT activity assay kit. This assay typically measures the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA substrate.
-
Data Analysis: Determine the IC50 value of this compound for ACAT inhibition.
B. Experiment 2: Cholesterol Esterification and Foam Cell Formation Assay
Protocol:
-
Cell Culture and Differentiation: Differentiate THP-1 monocytes into macrophages.
-
Lipid Loading: Incubate macrophages with acetylated low-density lipoprotein (acLDL) or oxidized low-density lipoprotein (oxLDL) to induce foam cell formation.
-
This compound Co-treatment: Co-treat the cells with acLDL/oxLDL and varying concentrations of this compound for 48 hours.
-
Staining and Visualization: Stain intracellular neutral lipids with Oil Red O. Visualize and quantify foam cell formation using microscopy and image analysis software.
-
Cholesterol Ester Measurement: Extract lipids from the cells and quantify the amount of cholesteryl esters using a cholesterol/cholesteryl ester quantification kit.
C. Experiment 3: Inflammatory Marker Expression
Protocol:
-
Cell Culture and Stimulation: Culture murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
-
Inflammatory Challenge: Stimulate cells with an inflammatory agent such as lipopolysaccharide (LPS) or oxLDL.
-
This compound Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6, MCP-1).
-
Protein Analysis: Collect cell culture supernatants and measure the secretion of pro-inflammatory cytokines using enzyme-linked immunosorbent assays (ELISAs).
Data Presentation: In Vitro Studies
| Experiment | Cell Type | Treatment Groups | Primary Endpoint | Secondary Endpoint(s) |
| ACAT Inhibition | THP-1 Macrophages, HASMC | Vehicle, this compound (1-50 µM) | ACAT Activity (IC50) | Cell Viability |
| Foam Cell Formation | THP-1 Macrophages | Vehicle, acLDL/oxLDL, acLDL/oxLDL + this compound (1-50 µM) | Intracellular Lipid Accumulation (Oil Red O) | Cholesteryl Ester Content |
| Inflammation | BMDMs, PBMCs | Vehicle, LPS/oxLDL, LPS/oxLDL + this compound (1-50 µM) | Pro-inflammatory Gene Expression (qRT-PCR) | Cytokine Secretion (ELISA) |
II. In Vivo Efficacy Studies in an Animal Model of Atherosclerosis
Objective:
To evaluate the therapeutic efficacy of this compound in reducing the development and progression of atherosclerotic plaques in a well-established animal model.
A. Animal Model and Study Design
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are recommended. These models spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease.[3][4]
-
Diet: Mice will be fed a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis development.[5]
-
Treatment Groups:
-
Group 1: Wild-type mice on a chow diet (Negative Control)
-
Group 2: ApoE-/- mice on a Western-type diet + Vehicle (Disease Control)
-
Group 3: ApoE-/- mice on a Western-type diet + this compound (Low Dose, e.g., 10 mg/kg/day)
-
Group 4: ApoE-/- mice on a Western-type diet + this compound (High Dose, e.g., 30 mg/kg/day)
-
Group 5: ApoE-/- mice on a Western-type diet + Atorvastatin (Positive Control, e.g., 10 mg/kg/day)
-
-
Administration: this compound and the vehicle will be administered daily via oral gavage.
-
Duration: The study will be conducted for 12-16 weeks.
B. In Vivo Experimental Protocols
-
Plasma Lipid Analysis: Collect blood samples at baseline and at the end of the study. Measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available kits.
-
Atherosclerotic Plaque Analysis:
-
At the end of the study, euthanize the mice and perfuse the vasculature with saline.
-
Dissect the entire aorta and stain with Oil Red O to visualize lipid-rich plaques en face. Quantify the plaque area as a percentage of the total aortic surface area.
-
Embed the aortic root in OCT compound and prepare serial cryosections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess plaque morphology and size.
-
Perform Masson's trichrome staining to visualize collagen content (fibrous cap thickness).
-
Perform immunohistochemistry (IHC) for markers of macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and inflammation (e.g., VCAM-1).
-
-
Aortic Gene and Protein Expression:
-
Isolate a portion of the aorta for RNA and protein extraction.
-
Perform qRT-PCR to measure the expression of genes involved in inflammation and lipid metabolism.
-
Perform Western blotting to quantify the protein levels of key inflammatory and lipid metabolism markers.
-
Data Presentation: In Vivo Studies
| Parameter | Measurement Technique | Group 1 (WT) | Group 2 (ApoE-/- + Vehicle) | Group 3 (ApoE-/- + this compound Low) | Group 4 (ApoE-/- + this compound High) | Group 5 (ApoE-/- + Atorvastatin) |
| Plasma Lipids | ||||||
| Total Cholesterol (mg/dL) | Enzymatic Assay | |||||
| LDL-Cholesterol (mg/dL) | Enzymatic Assay | |||||
| HDL-Cholesterol (mg/dL) | Enzymatic Assay | |||||
| Triglycerides (mg/dL) | Enzymatic Assay | |||||
| Atherosclerotic Plaque | ||||||
| En Face Plaque Area (%) | Oil Red O Staining | |||||
| Aortic Root Plaque Area (µm²) | H&E Staining | |||||
| Macrophage Content (% of plaque) | CD68 IHC | |||||
| Smooth Muscle Cell Content (%) | α-SMA IHC | |||||
| Collagen Content (%) | Masson's Trichrome |
III. Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: In vivo experimental design for this compound efficacy.
Caption: Proposed mechanism of this compound in atherosclerosis.
References
- 1. Antiatherogenic activity of this compound sodium, sodium p-(hexadecylamino) benzoate, in the aortae of hypercholesteremic rabbits subjected to aortic endothelial cell desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antiatherosclerotic agents. 2. (Aralkylamino)- and (alkylamino) benzoic acid analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Techniques for Measuring the Potential Impact of Cetaben on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The dysregulation of PKC activity is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders, rendering it a compelling target for therapeutic intervention.
Cetaben is a small molecule that has been investigated for its antiatherosclerotic properties.[4] While its mechanism of action in that context has been explored, a direct, documented impact on Protein Kinase C is not established in publicly available scientific literature. These application notes, therefore, provide a comprehensive guide for researchers interested in investigating the potential interaction between this compound and PKC. The protocols outlined herein describe established methodologies to determine if and how a small molecule like this compound might modulate PKC activity.
The following sections detail the principles of key assays, provide step-by-step experimental protocols, and offer templates for data presentation and visualization to guide your research into the prospective effects of this compound on Protein Kinase C.
I. Overview of Protein Kinase C Signaling
PKC isoforms are broadly categorized into three groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1] The activation of conventional and novel PKC isoforms is a key event downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon receptor activation, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, recruits and activates cPKC isoforms at the plasma membrane.[5] nPKC isoforms are activated by DAG but are calcium-independent.[1] Atypical PKCs do not require DAG or Ca2+ for their activation.[1]
II. Experimental Protocols for Assessing this compound's Impact on PKC
To thoroughly investigate the effect of this compound on PKC, a multi-faceted approach is recommended, encompassing in vitro biochemical assays and cell-based assays.
Protocol 1: In Vitro PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)
This assay measures the ability of PKC to phosphorylate a specific peptide substrate in the presence of this compound. The level of phosphorylation is then quantified using a phosphospecific antibody.
Materials and Reagents:
-
Recombinant active PKC enzyme (isoform-specific, if desired)
-
PKC substrate peptide (e.g., KRTLRR)[5]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
96-well microtiter plates pre-coated with the PKC substrate
-
Phosphospecific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1%.
-
Assay Setup: To each well of the substrate-coated microtiter plate, add the following in order:
-
Kinase Assay Buffer
-
PKC activators (PS and DAG)
-
This compound dilution or vehicle control
-
Recombinant PKC enzyme
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final concentration of ATP should be at or near the Km for the specific PKC isoform being tested.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stopping the Reaction and Washing: Terminate the reaction by emptying the wells and washing them three times with Wash Buffer.
-
Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Washing: Wash the wells three times with Wash Buffer.
-
Color Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Color Development: Add Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation:
The results can be used to calculate the half-maximal inhibitory concentration (IC50) of this compound.
| This compound Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.2 ± 0.05 | 0 |
| 0.1 | 1.1 ± 0.04 | 8.3 |
| 1 | 0.8 ± 0.06 | 33.3 |
| 10 | 0.5 ± 0.03 | 58.3 |
| 100 | 0.2 ± 0.02 | 83.3 |
Protocol 2: Direct Binding Assay using Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip.[6][7]
Materials and Reagents:
-
Purified PKC protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (specific to the protein-ligand interaction)
Procedure:
-
PKC Immobilization: Immobilize the purified PKC protein onto the sensor chip surface using standard amine coupling chemistry.
-
This compound Preparation: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized PKC surface and a reference surface. The binding is measured in real-time as a change in the refractive index.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.
-
Regeneration: Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation:
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| This compound | 1.5 x 10³ | 3.0 x 10⁻² | 20 |
| Positive Control | 2.0 x 10⁵ | 1.0 x 10⁻³ | 0.005 |
Protocol 3: Cellular Assay - Western Blotting for Phosphorylated PKC Substrates
This assay determines the effect of this compound on PKC activity within a cellular context by measuring the phosphorylation of a known downstream substrate of PKC.
Materials and Reagents:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against phosphorylated PKC substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes (e.g., PVDF)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specific duration. In some experiments, stimulate the cells with a PKC activator like PMA.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total PKC substrate for normalization.
Data Presentation:
The band intensities from the western blots can be quantified using densitometry.
| Treatment | This compound (µM) | p-Substrate/Total Substrate Ratio (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| PMA | 0 | 5.2 |
| PMA + this compound | 1 | 4.1 |
| PMA + this compound | 10 | 2.5 |
| PMA + this compound | 100 | 1.2 |
III. Conclusion
The protocols described in these application notes provide a robust framework for the initial investigation into the potential effects of this compound on Protein Kinase C. By employing a combination of in vitro and cellular assays, researchers can systematically evaluate whether this compound directly binds to PKC, modulates its kinase activity, and affects its signaling pathways within a biological system. The successful application of these techniques will provide valuable data for drug development professionals and scientists seeking to understand the broader pharmacological profile of this compound.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium, an antiatherosclerotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cetaben Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaben, also known as p-(hexadecylamino)benzoate, is a small molecule drug candidate with notable hypolipidemic properties. It functions as a peroxisome proliferator-activated receptor α (PPARα)-independent peroxisome proliferator.[1] In research settings, this compound has been shown to decrease serum triglyceride and cholesterol levels.[1] Its mechanism of action involves the inhibition of cholesterol and triglyceride synthesis, leading to morphological changes in the Golgi apparatus.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications, along with relevant technical data and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | p-(hexadecylamino)benzoate, Cetabenum |
| Molecular Formula | C₂₃H₃₉NO₂ |
| Molecular Weight | 361.6 g/mol |
| CAS Number | 55986-43-1 |
| Appearance | Crystalline solid |
Solubility Data
Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.15 mg/mL |
Experimental Protocols
In Vitro Solution Preparation: Stock Solution for Cell-Based Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for treating mammalian cell cultures, such as the human hepatoma cell line HepG2.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this will be approximately 3.62 mg per 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Application: Treatment of HepG2 Cells
This protocol provides a general workflow for treating HepG2 cells with this compound to study its effects on lipid metabolism. A concentration of 50 µM has been shown to inhibit triglyceride and cholesterol ester synthesis.[1]
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., EMEM supplemented with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 50 µM). It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as lipid accumulation (e.g., using Oil Red O staining), gene expression of lipid metabolism-related genes (e.g., via qPCR), or protein expression (e.g., via Western blotting).
In Vivo Solution Preparation: Oral Suspension for Animal Studies
This protocol details the preparation of a 3% this compound suspension in gum arabic, as has been used in rat studies.
Materials:
-
This compound (crystalline solid)
-
Gum arabic
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Gum Arabic Solution Preparation: Prepare a 3% (w/v) gum arabic solution by slowly adding gum arabic powder to purified water while stirring continuously until fully dissolved.
-
This compound Suspension: Weigh the required amount of this compound powder. Gradually add the this compound powder to the gum arabic solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
Homogenization: For a more stable and uniform suspension, use a mortar and pestle to triturate the this compound powder with a small amount of the gum arabic solution to form a paste before gradually adding the remaining solution. Alternatively, a mechanical homogenizer can be used.
-
Administration: The suspension should be administered to animals via oral gavage at the desired dosage. Ensure the suspension is well-mixed before each administration.
Mechanism of Action and Signaling Pathway
This compound exerts its hypolipidemic effects through a PPARα-independent pathway. It directly inhibits key enzymes involved in cholesterol and triglyceride synthesis. This leads to a reduction in cellular cholesterol levels, which in turn affects the morphology and function of the Golgi apparatus.
References
Using Cetaben to Study Cellular Lipid Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaben (sodium p-(hexadecylamino) benzoate) is a compound that has demonstrated effects on lipid metabolism. Notably, it has been shown to lower plasma cholesterol and reduce aortic sterol deposition in preclinical studies.[1] The primary mechanism of action identified for this compound is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol within cells.[1] This activity makes this compound a valuable tool for investigating the cellular processes of lipid uptake and metabolism, particularly cholesterol trafficking and storage.
These application notes provide detailed protocols for utilizing this compound to study cellular lipid uptake, with a focus on cholesterol and fatty acids. The protocols are designed for use in a research setting with cultured mammalian cells.
Data Presentation
The following tables provide a structured overview of the key quantitative parameters for the experimental protocols detailed below.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 10 mM | 10-100 µM | DMSO |
| NBD-Cholesterol | 1 mg/mL | 1-5 µg/mL | Ethanol |
| BODIPY FL C16 (Palmitate) | 1 mM | 1-5 µM | DMSO |
| Avasimibe (Positive Control) | 10 mM | 1-10 µM | DMSO |
Table 2: Experimental Conditions for Lipid Uptake Assays
| Parameter | Cholesterol Uptake Assay | Fatty Acid Uptake Assay |
| Cell Line Examples | HepG2, THP-1 Macrophages, CHO | 3T3-L1 Adipocytes, H9c2 Cardiomyocytes, HepG2 |
| Seeding Density | 70-80% confluency | 70-80% confluency |
| Pre-incubation (Inhibitor) | 1-4 hours | 1-4 hours |
| Lipid Incubation Time | 4-24 hours | 30-60 minutes |
| Detection Method | Fluorescence Microscopy, Plate Reader | Fluorescence Microscopy, Plate Reader |
| Excitation/Emission (nm) | ~485 / ~535 (NBD) | ~488 / ~508 (BODIPY) |
Experimental Protocols
Protocol 1: Cholesterol Uptake Assay Using NBD-Cholesterol
This protocol describes how to measure cellular cholesterol uptake using the fluorescent cholesterol analog NBD-cholesterol and how to assess the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
NBD-Cholesterol
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate in complete culture medium at 37°C and 5% CO2.
-
Cell Treatment (Inhibitor Pre-incubation):
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Avasimibe).
-
Remove the complete culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the this compound-containing or control medium to the respective wells.
-
Incubate for 1-4 hours at 37°C.
-
-
Cholesterol Uptake:
-
Prepare a working solution of NBD-cholesterol in serum-free medium (typically 1-5 µg/mL).[2]
-
Add the NBD-cholesterol solution to the wells containing the pre-incubated cells with this compound or controls.
-
Incubate at 37°C for 4-24 hours. The optimal time should be determined empirically for the specific cell line.[2][3]
-
-
Measurement:
-
Plate Reader:
-
Remove the NBD-cholesterol containing medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for NBD (e.g., ~485/535 nm).[4]
-
-
Fluorescence Microscopy:
-
Remove the NBD-cholesterol containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS or a suitable imaging buffer to each well.
-
Visualize and capture images using a fluorescence microscope with a FITC/GFP filter set.[3]
-
-
-
Data Analysis: Quantify the fluorescence intensity per well or per cell. Normalize the data to the vehicle control to determine the percent inhibition of cholesterol uptake by this compound.
Protocol 2: Fatty Acid Uptake Assay Using BODIPY-Labeled Fatty Acids
This protocol outlines a method to measure cellular fatty acid uptake using a fluorescently labeled fatty acid, such as BODIPY FL C16, and to evaluate the effect of this compound on this process.
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
BODIPY FL C16 (or other BODIPY-labeled fatty acid)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate to achieve 70-80% confluency at the time of the assay. Incubate in complete culture medium at 37°C and 5% CO2.
-
Serum Starvation: After cells have attached, gently remove the media and replace it with serum-free culture media. Incubate for 1-2 hours at 37°C.[5]
-
Cell Treatment (Inhibitor Pre-incubation):
-
Prepare working solutions of this compound in serum-free medium.
-
Add 100 µL of the this compound-containing or control medium to the wells.
-
Incubate for 1-4 hours at 37°C.
-
-
Fatty Acid Uptake:
-
Measurement:
-
Plate Reader (Kinetic): Measure fluorescence intensity every 1-2 minutes for 30-60 minutes using a bottom-read mode with excitation/emission wavelengths suitable for BODIPY (e.g., ~488/508 nm).[1][5]
-
Plate Reader (Endpoint): After the incubation period, wash the cells with PBS and measure the final fluorescence intensity.
-
Fluorescence Microscopy: After incubation, wash the cells with PBS, add imaging buffer, and capture images using a fluorescence microscope.
-
-
Data Analysis: For kinetic data, calculate the rate of uptake (slope of the initial linear phase). For endpoint data, normalize the fluorescence intensity to the vehicle control.
Visualizations
Caption: Experimental workflow for studying cellular lipid uptake with this compound.
Caption: Proposed mechanism of this compound's action on cellular cholesterol metabolism.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cetaben
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cetaben in bulk drug substance and pharmaceutical dosage forms. The method is developed to provide a reliable and accurate analytical procedure for researchers, scientists, and drug development professionals. The protocol has been established based on common practices for small molecule drug analysis and serves as a comprehensive guide for method implementation and validation.
Introduction
This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[1][2] This document provides a detailed protocol for an RP-HPLC method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A volumetric flasks and pipettes.
-
Solvents: HPLC grade acetonitrile (B52724) and methanol.[1]
-
Reagents: HPLC grade water (e.g., Milli-Q or equivalent), phosphate (B84403) buffer salts.
-
Sample Filtration: 0.45 µm or 0.22 µm syringe filters.[3]
Chromatographic Conditions
A reliable HPLC method requires careful optimization of chromatographic parameters to achieve good resolution, peak shape, and a reasonable run time. The following conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (35:65, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm[4] |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Prepare a phosphate buffer solution by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to a final concentration of 20 mM.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 350 mL of the filtered phosphate buffer with 650 mL of acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
b) Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase and mix well.
c) Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-80 µg/mL).[4]
d) Sample Preparation:
-
For Bulk Drug Substance:
-
Accurately weigh an amount of the bulk drug equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 of the standard stock solution preparation.
-
Dilute this solution with the mobile phase to a final concentration within the linear range of the method.
-
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound into a suitable volumetric flask.
-
Add a sufficient amount of mobile phase to dissolve the active ingredient.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Make up to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[3]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
-
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for the specified run time.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][6][7] The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Linearity Range | 10 - 80 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
| Precision Type | Acceptance Criteria (RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Result |
| LOD | 0.11 µg/mL[4] |
| LOQ | 0.34 µg/mL[4] |
Experimental Workflow Diagram
References
In Vivo Application of Cetaben for Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetaben, also known as sodium p-(hexadecylamino)benzoate, has been investigated for its anti-atherosclerotic properties. Its mechanism of action primarily involves the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification and subsequent storage of cholesterol within cells. By blocking this process, particularly in macrophages within the arterial wall, this compound helps to prevent the formation of foam cells, a key event in the initiation and progression of atherosclerotic plaques.[1] This document provides detailed application notes and protocols for the in vivo use of this compound in atherosclerosis research, based on preclinical studies.
Mechanism of Action
This compound's anti-atherosclerotic effects are attributed to its ability to inhibit ACAT.[1] ACAT1, the isoform present in macrophages, is responsible for converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3] This accumulation of cholesteryl esters transforms macrophages into foam cells, a hallmark of atherosclerosis.[2][4] By inhibiting ACAT1, this compound reduces the storage of cholesteryl esters, thereby limiting foam cell formation and the inflammatory processes associated with plaque development.[2][5] The inhibition of ACAT may also reduce intestinal cholesterol absorption and decrease the assembly of apolipoprotein B-containing lipoproteins.[6]
Data Presentation
The following tables summarize the quantitative data from a key in vivo study investigating the effects of this compound in a rabbit model of atherosclerosis.
Table 1: Effect of this compound on Plasma Cholesterol and Aortic Sterol Content in Hypercholesterolemic Rabbits [1][7]
| Treatment Group | Dosage (mg/kg/day) | Plasma Cholesterol (mg/dL) | Total Aortic Sterol (mg/aorta) | Aortic Esterified Sterol (mg/aorta) |
| Control (Hypercholesterolemic Diet) | - | 1585 ± 225 | 25.8 ± 3.9 | 19.9 ± 3.6 |
| This compound | 27 | 1420 ± 210 | 16.1 ± 2.6 | 10.9 ± 2.3 |
| This compound | 113 | 980 ± 155 | 11.5 ± 2.1 | 6.8 ± 1.8* |
*Indicates a statistically significant difference compared to the control group.
Table 2: Effect of this compound on the Incidence and Severity of Gross Atherosclerotic Lesions in Hypercholesterolemic Rabbits [1][7]
| Treatment Group | Dosage (mg/kg/day) | Incidence of Lesions (%) | Lesion Score (0-4 scale) |
| Control (Hypercholesterolemic Diet) | - | 100 | 2.8 ± 0.4 |
| This compound | 27 | 80 | 1.9 ± 0.5 |
| This compound | 113 | 60 | 1.2 ± 0.4 |
*Indicates a statistically significant difference compared to the control group.
Signaling Pathway
The primary signaling pathway affected by this compound is the intracellular cholesterol esterification pathway mediated by ACAT1 in macrophages.
Caption: this compound inhibits ACAT1, preventing cholesterol esterification and foam cell formation.
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo study of this compound for atherosclerosis.
Animal Model and Diet-Induced Hypercholesterolemia
Objective: To induce atherosclerosis in an animal model through a high-cholesterol diet. New Zealand White rabbits are a commonly used model for such studies.[8][9]
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Standard rabbit chow
-
Cholesterol (USP grade)
-
Peanut oil or other suitable fat source
-
Animal caging and husbandry equipment
Protocol:
-
Acclimatize rabbits to the housing facility for at least one week, providing standard chow and water ad libitum.
-
Prepare the atherogenic diet. A common formulation consists of standard rabbit chow supplemented with 1-2% cholesterol and 4-6% peanut oil.[8] To prepare, dissolve the cholesterol in warmed peanut oil and then mix thoroughly with the standard chow pellets.
-
Divide the rabbits into control and treatment groups.
-
Feed the control group the atherogenic diet for the duration of the study (typically 8-12 weeks).
-
For the treatment groups, administer this compound at the desired dosages (e.g., 27 mg/kg/day and 113 mg/kg/day) orally, mixed with a small portion of the daily diet, starting from the initiation of the atherogenic diet.[7]
-
Monitor the animals' health and body weight regularly.
-
Collect blood samples at baseline and at regular intervals to monitor plasma cholesterol levels.
Aortic Endothelial De-endothelialization (Balloon Catheter Injury)
Objective: To accelerate and localize atherosclerotic lesion formation by inducing endothelial injury in the aorta.[1][7]
Materials:
-
Anesthetized, hypercholesterolemic rabbits from Protocol 1
-
4F Fogarty embolectomy catheter
-
Fluoroscope (optional, for guidance)
-
Surgical instruments for vascular access (e.g., femoral artery cutdown)
-
Heparinized saline
Protocol:
-
Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Surgically expose the femoral artery.
-
Introduce the 4F Fogarty embolectomy catheter into the femoral artery and advance it into the abdominal aorta to the level of the diaphragm.
-
Inflate the balloon with saline to a pressure that causes gentle distension of the aorta (e.g., 450-500 mmHg).[10]
-
Withdraw the inflated catheter slowly and steadily to the aortic bifurcation to denude the endothelium. Repeat this process three times.[10]
-
Remove the catheter and ligate the femoral artery.
-
Close the surgical incision and allow the animal to recover.
-
Continue the respective diets and this compound treatments for the remainder of the study period.
Quantification of Atherosclerotic Lesions
Objective: To assess the extent and severity of atherosclerotic plaque formation in the aorta.
Materials:
-
Euthanized rabbits from the study
-
Dissection tools
-
Sudan IV stain
-
Formalin (10% buffered)
-
Microscope
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At the end of the study period, euthanize the rabbits with an overdose of pentobarbital.
-
Perfuse the vascular system with saline followed by 10% buffered formalin.
-
Carefully dissect the entire aorta from the aortic arch to the iliac bifurcation.
-
Remove adherent adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a wax-bottomed dish.
-
Gross Lesion Analysis:
-
Stain the aorta with Sudan IV solution for 15 minutes to visualize lipid-rich atherosclerotic lesions (which will appear red).
-
Destain in 80% ethanol.
-
Photograph the stained aorta.
-
Use image analysis software to quantify the total aortic surface area and the area of the Sudan IV-positive lesions. Express the lesion area as a percentage of the total aortic surface area.[5]
-
-
Histological Analysis:
-
Take cross-sections from specific regions of the aorta (e.g., aortic arch, thoracic aorta, abdominal aorta).
-
Process the tissue for paraffin (B1166041) or frozen sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition.
-
Analyze the sections microscopically to assess lesion composition, including foam cell accumulation, fibrous cap thickness, and necrotic core size.
-
Analysis of Aortic Sterol Content
Objective: To quantify the total and esterified cholesterol content in the aortic tissue.[5]
Materials:
-
Aortic tissue samples
-
Chloroform-methanol (2:1, v/v)
-
Gas-liquid chromatography (GLC) system
-
Internal standard (e.g., 5α-cholestane)
Protocol:
-
Homogenize a weighed portion of the aorta.
-
Extract lipids from the homogenate using a chloroform-methanol mixture.
-
Separate the lipid extract into free and esterified sterol fractions using thin-layer chromatography.
-
Saponify the esterified sterol fraction to release free sterols.
-
Analyze the free and saponified sterol fractions by GLC after derivatization.
-
Quantify the amount of cholesterol and cholesteryl esters relative to the internal standard and the tissue weight.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in an atherosclerosis model.
Caption: A typical workflow for in vivo testing of this compound in a rabbit atherosclerosis model.
References
- 1. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Quantification and characterization of aortic cholesterol in rabbits fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiatherogenic activity of this compound sodium, sodium p-(hexadecylamino) benzoate, in the aortae of hypercholesteremic rabbits subjected to aortic endothelial cell desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sochob.cl [sochob.cl]
- 10. REDUCTION OF EXCESS CHOLESTEROL IN THE RABBIT AORTA BY INHIBITION OF ENDOGENOUS CHOLESTEROL SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cetaben Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Cetaben in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits poor solubility in aqueous solutions. The table below summarizes its approximate solubility in various solvents.
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This characteristic is due to its long hexadecyl carbon chain, which is hydrophobic.
Q3: What are the common signs of solubility issues with this compound?
A3: Common indicators of solubility problems include:
-
The compound failing to dissolve completely, with visible particles remaining.
-
The solution appearing cloudy or forming a precipitate after initial dissolution.
-
Inconsistent results in downstream experiments due to inaccurate drug concentration.
Q4: Can I use surfactants to improve this compound solubility?
A4: Yes, surfactants can be an effective method for enhancing the solubility of poorly soluble drugs like this compound. Non-ionic surfactants such as Tween-80 or Pluronic-F68 are often used in pharmaceutical formulations to increase solubility.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Question: Have you tried using a co-solvent?
-
Question: What is the final concentration of the organic solvent in your solution?
-
Answer: It is crucial to keep the percentage of the organic co-solvent as low as possible to avoid potential toxicity in cell-based assays or other biological experiments.
-
Issue 2: My this compound solution is cloudy or has formed a precipitate.
-
Question: At what point did the solution become cloudy?
-
Answer: If the solution became cloudy immediately upon adding the this compound stock (dissolved in an organic solvent) to the aqueous buffer, the concentration of this compound may be too high for the chosen co-solvent percentage. Try reducing the final concentration of this compound.
-
-
Question: Have you considered adjusting the pH of your aqueous buffer?
-
Answer: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[1][2][4] Since this compound has a carboxylic acid group, increasing the pH of the buffer (e.g., to pH 7.2 or higher) can deprotonate this group, making the molecule more soluble in aqueous solutions.
-
Quantitative Data Summary
The following table provides a summary of the known solubility of this compound in various solvents.
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.15 mg/mL |
| Ethanol | 1 mg/mL |
Data sourced from publicly available chemical information.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the this compound powder to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution with your aqueous experimental buffer to achieve the desired final concentration. Ensure that the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects on your experiment.
-
Final Check: Gently mix the final solution and visually inspect for any signs of precipitation or cloudiness.
Protocol 2: Enhancing this compound Solubility with pH Adjustment
-
Prepare Alkaline Buffer: Prepare your desired aqueous buffer and adjust the pH to a value above 7.2 (e.g., 7.4-8.0).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Dilution in Alkaline Buffer: Dilute the this compound stock solution into the alkaline aqueous buffer to the desired final concentration.
-
pH Confirmation: After dilution, re-check the pH of the final solution and adjust if necessary.
Visualizations
Caption: Experimental workflow for preparing a this compound solution.
Caption: Troubleshooting decision tree for this compound solubility.
References
Optimizing Cetaben concentration for cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cetaben in cell-based assays. Our goal is to help you optimize your experimental conditions and obtain reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in your experiments.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding[1] - Edge effects in the microplate - Incomplete dissolution of this compound | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile media/PBS.[2] - Vortex the final dilution of this compound thoroughly before adding to the wells. |
| Unexpectedly high or low cell viability | - Incorrect this compound concentration - Inaccurate cell counting - Contamination of cell culture[3] | - Prepare fresh serial dilutions from a new stock solution. - Verify cell count using a hemocytometer or automated cell counter.[4] - Regularly check cultures for signs of contamination. |
| Precipitation of this compound in culture medium | - this compound solubility limit exceeded[5] - Interaction with media components | - Lower the final concentration of this compound. - If using a solvent like DMSO, ensure the final concentration does not exceed 0.5%. - Test the solubility of this compound in your specific cell culture medium. |
| Inconsistent results with tetrazolium-based assays (MTT, XTT) | - Interference of this compound with formazan (B1609692) production - this compound-induced changes in cellular metabolism | - Compare results with a non-metabolic viability assay (e.g., Trypan Blue exclusion).[6][7] - Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO to a high concentration (e.g., 10 mM).[8][9] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C, protected from light.[11] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration immediately before use.
2. What is the recommended starting concentration range for this compound in a cell viability assay?
For initial screening, a broad range of concentrations is recommended, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM). This will help in determining the dose-response relationship and identifying the IC50 value for your specific cell line.
3. How long should I incubate my cells with this compound?
The optimal incubation time depends on the cell type and the specific assay being performed. For many cancer cell lines, a 24 to 72-hour incubation period is a common starting point for cytotoxicity assays.[12]
4. Can this compound interfere with common cell viability assays?
As with any compound, it is possible for this compound to interfere with certain assay chemistries. For example, some compounds can directly reduce tetrazolium salts like MTT or XTT, leading to an overestimation of cell viability.[6][7] It is advisable to run appropriate controls, such as a cell-free assay with this compound and the viability reagent, to test for any direct chemical interactions.
5. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancer types. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and inhibit cell growth.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway of this compound
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. media.fisheries.noaa.gov [media.fisheries.noaa.gov]
- 4. Protocols for Cell culture techniques | Abcam [abcam.com]
- 5. Micellar solubilization of this compound sodium in surfactant and lipid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crispmaastricht.nl [crispmaastricht.nl]
- 9. phytotechlab.com [phytotechlab.com]
- 10. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 11. enfanos.com [enfanos.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Troubleshooting unexpected results in Cetaben experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with Cetaben.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. This compound exerts its therapeutic effects by blocking the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines with known PI3K/Akt/mTOR pathway activation, including but not limited to breast (MCF-7, MDA-MB-231), prostate (PC-3, LNCaP), and lung (A549, H460) cancer cell lines. Efficacy may vary depending on the specific genetic background of the cell line.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10 mM. The stock solution should be stored at -20°C. For cell-based assays, further dilution in cell culture medium is required. Please note that repeated freeze-thaw cycles should be avoided.
Troubleshooting Common Issues in this compound Experiments
Researchers may encounter unexpected results during their experiments with this compound. The following guides address common problems in a question-and-answer format.
Cell-Based Assays
Issue: Higher than expected cell viability after this compound treatment.
-
Question: My cancer cells are not dying as expected after treating them with this compound. What could be the reason?
-
Answer: There are several potential reasons for this observation:
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Suboptimal this compound Concentration: Ensure you are using the recommended concentration range for your specific cell line. A dose-response experiment is crucial to determine the IC50 value.
-
Incorrect Drug Preparation: Verify that the this compound stock solution was prepared and stored correctly. Degradation of the compound can lead to reduced activity.
-
Cell Line Resistance: The cancer cell line you are using might have intrinsic or acquired resistance to PI3K/Akt/mTOR inhibitors. This could be due to alternative signaling pathways being activated.
-
High Seeding Density: Overly confluent cells may exhibit reduced sensitivity to drug treatment. Optimize your cell seeding density.[1]
-
Serum Concentration: Components in the serum of your cell culture medium may interfere with this compound's activity. Consider reducing the serum concentration during treatment.
-
Issue: High variability between replicate wells in a cell viability assay.
-
Question: I am observing significant variability in my cell viability assay results between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can skew your results. Consider the following:
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Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Pipetting Errors: Inconsistent pipetting of cells, media, or this compound can lead to variability. Use calibrated pipettes and consistent technique.
-
Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to changes in media concentration.[2] To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
-
Data Presentation: Troubleshooting Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High cell viability | Suboptimal drug concentration | Perform a dose-response curve to determine IC50. |
| Drug degradation | Prepare fresh stock solutions and avoid freeze-thaw cycles. | |
| Cell line resistance | Test on a different cell line or investigate resistance mechanisms. | |
| High cell density | Optimize seeding density. | |
| High variability | Uneven cell seeding | Ensure a single-cell suspension before plating. |
| Pipetting errors | Use calibrated pipettes and consistent technique. | |
| Edge effects | Avoid using outer wells of the microplate. |
Western Blot Analysis
Issue: No change or an unexpected increase in phosphorylated Akt (p-Akt) levels after this compound treatment.
-
Question: I am not seeing the expected decrease in p-Akt levels in my western blot after treating cells with this compound. What should I do?
-
Answer: This is a common issue when working with signaling pathway inhibitors.
-
Incorrect Treatment Duration: The timing of pathway inhibition is critical. Perform a time-course experiment to determine the optimal treatment duration for observing a decrease in p-Akt.
-
Suboptimal this compound Concentration: Similar to viability assays, the concentration of this compound might be too low to effectively inhibit the pathway.
-
Feedback Loop Activation: Inhibition of the PI3K/Akt/mTOR pathway can sometimes trigger feedback mechanisms that lead to the reactivation of upstream components.
-
Sample Preparation: Ensure that samples were lysed quickly on ice and that phosphatase inhibitors were included in the lysis buffer to preserve the phosphorylation status of proteins.[3][4]
-
Issue: Weak or no signal for target proteins.
-
Question: I am having trouble detecting my target proteins (e.g., total Akt, p-Akt) on my western blot.
-
Answer: A weak or absent signal can be frustrating. Here are some troubleshooting steps:
-
Low Protein Expression: The cell line you are using may have low endogenous levels of the target protein.[3] Consider using a positive control cell line known to express the protein.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of protein per lane (typically 20-30 µg for whole-cell lysates).[3]
-
Antibody Issues: The primary or secondary antibody may not be optimal. Check the recommended antibody dilutions and consider trying a different antibody.
-
Transfer Problems: Inefficient protein transfer from the gel to the membrane can result in a weak signal.[4] Verify transfer efficiency by staining the membrane with Ponceau S.
-
Data Presentation: Troubleshooting Western Blots
| Problem | Potential Cause | Recommended Solution |
| No change in p-Akt | Incorrect treatment time | Perform a time-course experiment. |
| Suboptimal drug concentration | Increase this compound concentration. | |
| Feedback loop activation | Investigate potential feedback mechanisms. | |
| Sample degradation | Use phosphatase inhibitors during lysis. | |
| Weak/no signal | Low protein expression | Use a positive control cell line. |
| Insufficient protein loaded | Increase the amount of protein per lane. | |
| Antibody issues | Optimize antibody dilution or try a new antibody. | |
| Poor protein transfer | Check transfer efficiency with Ponceau S stain. |
Quantitative PCR (qPCR) Analysis
Issue: No significant change in the expression of downstream target genes of the PI3K/Akt/mTOR pathway.
-
Question: I am not observing the expected changes in the mRNA levels of genes like CCND1 (Cyclin D1) after this compound treatment. Why might this be?
-
Answer: Gene expression changes can be influenced by several factors:
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Suboptimal Time Point: The transcriptional response to pathway inhibition is time-dependent. Perform a time-course experiment to capture the peak of gene expression changes.
-
RNA Quality: Poor quality RNA can lead to unreliable qPCR results.[5] Ensure your RNA has a 260/280 ratio of ~2.0.
-
Primer Efficiency: Inefficient or non-specific primers can affect the accuracy of your results.[6] Validate your primers by running a standard curve.
-
Post-Transcriptional Regulation: The regulation of your target protein may occur at the post-transcriptional or translational level, meaning mRNA levels may not change significantly.
-
Data Presentation: Troubleshooting qPCR
| Problem | Potential Cause | Recommended Solution |
| No change in gene expression | Suboptimal time point | Conduct a time-course experiment. |
| Poor RNA quality | Check RNA integrity and purity. | |
| Inefficient primers | Validate primer efficiency with a standard curve. | |
| Post-transcriptional regulation | Investigate protein-level changes. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Protocol
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
qPCR Protocol
-
Following this compound treatment, extract total RNA from cells using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Visualizations
Caption: this compound's mechanism of action targeting the PI3K pathway.
Caption: Standard workflow for Western Blot analysis.
Caption: A logical approach to troubleshooting experimental results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. focus.gbo.com [focus.gbo.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. dispendix.com [dispendix.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
How to prevent Cetaben degradation in storage
This technical support center provides guidance on the proper storage and handling of Cetaben (CAS 55986-43-1) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least two to four years.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is recommended to store the product at -20°C. For handling, ensure you are in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses. Avoid creating dust.
Q3: Can I store this compound at room temperature?
A3: While some suppliers indicate that this compound is stable at ambient temperature for a few days during shipping, long-term storage at room temperature is not recommended.[2] For optimal stability, store at -20°C.
Q4: How do I prepare solutions of this compound?
A4: this compound is soluble in organic solvents such as ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Q5: How long are aqueous solutions of this compound stable?
A5: Aqueous solutions of this compound are not stable and it is recommended that they be prepared fresh for each use. Do not store aqueous solutions for more than one day.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This compound degradation due to improper storage or handling. | 1. Verify that the solid this compound has been stored at -20°C. 2. Ensure that aqueous solutions were freshly prepared. 3. Perform a purity check of your this compound stock using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. The appearance of new peaks may indicate the presence of degradation products. 2. Potential degradation pathways include hydrolysis, oxidation, and photodegradation. 3. Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | 1. Confirm the solubility of this compound in your chosen solvent system. For aqueous solutions, ensure the concentration is not above its solubility limit. 2. If precipitation occurs in a previously clear solution, it may be an insoluble degradation product. The precipitate can be characterized to determine its identity. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature | Long-term | -20°C | [1] |
| Stability of Solid | at -20°C | ≥ 2-4 years | [1] |
| Stability of Aqueous Solution | Room Temperature | Not recommended for more than one day. | |
| Solubility | Ethanol | ~1 mg/mL | |
| DMSO | ~20 mg/mL | ||
| DMF | ~20 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.15 mg/mL |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of solid this compound in an oven at 70°C for 48 hours.
-
Also, heat a solution of this compound (in a suitable solvent) at 70°C for 48 hours.
-
Analyze the samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample at various time points. A control sample should be kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see protocol below).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
A diode array detector (DAD) can be used to check for peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
-
Column:
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0).
-
Example Gradient: Start with 70% buffer and 30% acetonitrile, then ramp up to 90% acetonitrile over 20 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30°C.
-
-
Detection Wavelength:
-
254 nm or based on the UV spectrum of this compound.
-
-
Injection Volume:
-
10 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of this compound and the samples from the forced degradation study in the mobile phase.
-
Inject the standard and samples and record the chromatograms.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Enhancing the Bioavailability of Compound X / Cetaben
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the oral bioavailability of poorly soluble and/or permeable compounds, exemplified by the hypothetical agent "Compound X / Cetaben," in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the low oral bioavailability of Compound X / this compound?
Low oral bioavailability for a compound like this compound typically stems from two primary factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. These issues can be further complicated by first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation.
Q2: What initial formulation strategies should I consider to improve the bioavailability of a poorly soluble compound like this compound?
For a compound with low solubility, the primary goal is to increase its dissolution rate and concentration in the GI tract. Initial strategies to explore include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the GI tract, facilitating absorption.
Q3: How can I determine if poor permeability is the primary barrier to this compound's absorption?
To assess if poor permeability is the limiting factor, consider the following:
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to estimate the compound's ability to cross the intestinal barrier.
-
LogP/LogD Analysis: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) can provide insights into the lipophilicity of the compound. While a certain level of lipophilicity is required for membrane transport, very high values can lead to entrapment in the lipid bilayer.
-
Animal Studies with IV Administration: Comparing the pharmacokinetic profile after intravenous (IV) versus oral (PO) administration allows for the calculation of absolute bioavailability. If bioavailability remains low despite formulation efforts that improve solubility, permeability is likely the key issue.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Step |
| High variability in plasma concentrations between animal subjects. | Food effects; inconsistent dosing volume; formulation instability. | 1. Standardize the fasting/feeding state of the animals. 2. Ensure accurate and consistent dosing technique (e.g., gavage). 3. Assess the physical and chemical stability of the formulation under experimental conditions. |
| In vitro dissolution is high, but in vivo bioavailability remains low. | Poor permeability; significant first-pass metabolism; precipitation of the drug in the GI tract. | 1. Conduct a Caco-2 permeability assay. 2. Investigate potential metabolic pathways (e.g., using liver microsomes). 3. Analyze the GI tract post-dosing to check for drug precipitation. |
| Amorphous solid dispersion shows no improvement over crystalline drug. | The polymer is not maintaining the amorphous state in vivo; rapid recrystallization. | 1. Select a different polymer with stronger interactions with the drug. 2. Increase the polymer-to-drug ratio. 3. Consider adding a second polymer to inhibit crystallization. |
| Lipid-based formulation (SEDDS) is ineffective. | The formulation does not emulsify properly in vivo; the drug precipitates from the lipid droplets. | 1. Optimize the ratio of oil, surfactant, and co-surfactant. 2. Test the emulsification performance in simulated gastric and intestinal fluids. 3. Ensure the drug has sufficient solubility in the lipid phase. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of Compound X / this compound and 200 mg of a suitable polymer (e.g., PVP, HPMC-AS) in a minimal amount of a common solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin, dry film is formed.
-
Final Drying: Place the flask under a high vacuum for 24 hours to remove any residual solvent.
-
Milling: Scrape the resulting solid and gently mill it to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
Formulation Preparation: Prepare a suspension of the test formulation (e.g., this compound-ASD) in a suitable vehicle (e.g., 0.5% methylcellulose) at a concentration of 5 mg/mL.
-
Dosing: Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data from a pilot animal study comparing different formulation strategies for Compound X / this compound.
| Formulation Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Suspension) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Drug (Suspension) | 10 | 95 ± 25 | 1.5 | 550 ± 110 | 220 |
| Amorphous Solid Dispersion | 10 | 350 ± 90 | 1.0 | 2100 ± 450 | 840 |
| SEDDS Formulation | 10 | 420 ± 110 | 0.5 | 2500 ± 500 | 1000 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Oral drug absorption pathway for Compound X / this compound.
Caption: Troubleshooting workflow for low bioavailability.
Cetaben stability testing under different experimental conditions
Technical Support Center: Cetaben Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of this compound (4-(hexadecylamino)benzoic acid).
Disclaimer: As of the last update, specific stability testing data for this compound has not been extensively published in scientific literature. The information provided herein is based on the chemical structure of this compound, general principles of pharmaceutical stability testing as outlined in ICH guidelines, and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
A1: this compound, or 4-(hexadecylamino)benzoic acid, is a hypolipidemic drug candidate. Its structure consists of three key features that can influence its stability:
-
A p-substituted benzoic acid moiety : The carboxylic acid group can undergo reactions such as esterification or decarboxylation under certain conditions.
-
A secondary aromatic amine : The nitrogen atom is susceptible to oxidation.
-
A long alkyl (hexadecyl) chain : This chain makes the molecule highly lipophilic, which can present challenges with solubility in aqueous media.
Q2: What are the potential degradation pathways for this compound under stress conditions?
A2: Based on its functional groups, this compound is likely to degrade via the following pathways:
-
Oxidation: The secondary amine is a primary target for oxidation, potentially forming N-oxides or other oxidative degradation products. The aromatic ring can also be hydroxylated under strong oxidative stress.
-
Hydrolysis: While the amide-like linkage in this compound is generally stable, extreme pH and temperature could potentially lead to cleavage, though this is less likely than oxidation. The primary hydrolytic susceptibility would be of any ester formulations, not the parent acid.
-
Photodegradation: Aromatic amines and carboxylic acids can be susceptible to degradation upon exposure to UV or visible light, leading to complex degradation profiles.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety might occur.
Q3: What are the recommended initial stress conditions for a forced degradation study of this compound?
A3: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] For this compound, we recommend the following starting conditions, which may need to be adjusted based on the observed stability.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid-state heating | 80°C | 48 hours |
| Photostability | ICH Q1B recommended light exposure (UV and Visible) | Room Temperature | As per ICH Q1B |
Q4: Which analytical technique is most suitable for a this compound stability-indicating method?
A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate technique for developing a stability-indicating assay for this compound.[2][3] This method can separate the parent this compound from its potential degradation products. A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound stability testing.
Issue 1: Poor Solubility of this compound in Aqueous Stress Media
-
Problem: this compound is highly lipophilic due to its C16 alkyl chain and may not be soluble in purely aqueous acidic or basic solutions for hydrolysis studies.
-
Solution:
-
Use a Co-solvent: A small amount of an organic solvent, such as acetonitrile (B52724) or methanol (B129727) (typically 10-20% v/v), can be added to the aqueous stress medium to improve solubility.[5] Ensure the co-solvent itself does not cause degradation.
-
Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent first, and then dilute it into the stress medium.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.
-
Issue 2: HPLC Method Fails to Separate Degradation Products
-
Problem: Co-elution of this compound with one or more degradation products is observed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak co-elution.
Issue 3: Poor Mass Balance in Forced Degradation Studies
-
Problem: The sum of the assay of this compound and the percentage of all degradation products is significantly less than 100%.
-
Possible Causes and Solutions:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and are thus invisible to the UV detector. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to detect these compounds.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during the experiment. Use headspace GC-MS to analyze for volatile products if suspected.
-
Precipitation: The degradants or the remaining API might have precipitated out of solution. Ensure complete dissolution before analysis.
-
Adsorption: this compound or its degradants might adsorb to the container surface. Use silanized glass vials to minimize adsorption.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask at 60°C for 48 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to volume with mobile phase.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH.
-
Keep the flask at 60°C for 48 hours.
-
Cool, neutralize with 1 M HCl, and dilute to volume with mobile phase.
-
-
Oxidative Degradation:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute to volume with mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound Remaining | Major Degradation Product (DP) | % Area of DP1 | % Area of DP2 | Mass Balance (%) |
| Control | 100.0 | - | - | - | 100.0 |
| 0.1 M HCl, 60°C, 48h | 95.2 | - | <0.1 | <0.1 | 99.8 |
| 0.1 M NaOH, 60°C, 48h | 92.8 | DP-1 | 4.5 | 1.2 | 98.5 |
| 3% H₂O₂, RT, 24h | 85.1 | DP-2 | 12.3 | 0.8 | 98.2 |
| Thermal, 80°C, 48h | 98.5 | - | <0.1 | <0.1 | 99.5 |
| Photolytic (ICH Q1B) | 90.4 | DP-1, DP-3 | 3.8 | 4.1 | 98.3 |
Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Hypothesized degradation pathways for this compound under stress conditions.
General Experimental Workflow for this compound Stability Study
Caption: Workflow for a typical forced degradation study of this compound.
References
Technical Support Center: Investigating Off-Target Effects of Cetaben
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Cetaben (this compound sodium) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate unexpected results and ensure the accurate interpretation of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antiatherosclerotic agent. Its primary on-target effect is the inhibition of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] This enzyme is responsible for the esterification of cholesterol, a critical process in the formation of atherosclerotic plaques.[1]
Q2: What are off-target effects, and why are they a concern when using this compound?
Q3: I'm observing a phenotype that is not consistent with the known function of ACAT. Could this be an off-target effect of this compound?
A3: It is possible. While the primary role of ACAT is in cholesterol metabolism, the downstream consequences of its inhibition can be complex. However, if the observed phenotype is entirely unexpected, it is prudent to investigate the possibility of off-target effects. This guide provides protocols to help you systematically address this question.
Q4: What are the initial steps to troubleshoot a suspected off-target effect of this compound?
A4: The initial steps involve dose-response experiments and the use of appropriate controls. You should determine the lowest effective concentration of this compound that inhibits ACAT activity in your system. Additionally, using a structurally related but inactive control compound can help differentiate between effects specific to this compound's chemical scaffold and those related to its intended pharmacological activity.
Troubleshooting Guide
Scenario 1: Unexpected Cell Viability/Toxicity Changes
If you observe unexpected changes in cell viability or toxicity upon treatment with this compound, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting ACAT at the concentrations used in your experiment. A cellular ACAT activity assay is recommended.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve for both ACAT inhibition and the observed toxicity. If the toxic effect occurs at a significantly different concentration than ACAT inhibition, it may suggest an off-target mechanism.
-
Use a Structurally Unrelated ACAT Inhibitor: Compare the effects of this compound with another well-characterized ACAT inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, devise a rescue experiment. For example, if this compound is causing a depletion of a specific lipid species due to ACAT inhibition, supplementing the media with that lipid might rescue the phenotype.
Scenario 2: Unexplained Gene Expression or Signaling Pathway Activation
Should you identify unexpected changes in gene expression or the activation of a signaling pathway, the following approach can help determine the source:
-
Pathway Analysis: Utilize bioinformatics tools to analyze the affected genes or proteins. Investigate if there are any known links between these pathways and cholesterol metabolism or ACAT function.
-
Orthogonal Validation: Employ an alternative method to inhibit ACAT, such as siRNA or CRISPR-Cas9 mediated knockdown of the ACAT-encoding gene (SOAT1/SOAT2). If the genetic inhibition of ACAT recapitulates the phenotype observed with this compound, it is likely an on-target effect.
-
Target Deconvolution Approaches: For a more in-depth investigation, consider advanced proteomics techniques such as thermal proteome profiling (TPP) or chemical proteomics to identify other potential binding partners of this compound in your experimental system.
Data Presentation
Table 1: Experimental Approaches to Deconvolute On-Target vs. Off-Target Effects
| Experimental Strategy | Objective | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Dose-Response Correlation | To correlate the dose for ACAT inhibition with the dose for the observed phenotype. | The EC50/IC50 for the phenotype closely matches the IC50 for ACAT inhibition. | The EC50/IC50 for the phenotype is significantly different from the IC50 for ACAT inhibition. |
| Use of Structurally Dissimilar ACAT Inhibitor | To determine if the effect is specific to ACAT inhibition or the this compound chemical scaffold. | A structurally different ACAT inhibitor produces the same phenotype. | A structurally different ACAT inhibitor does not produce the same phenotype. |
| Genetic Knockdown of ACAT | To mimic the pharmacological inhibition of ACAT without using a small molecule. | Knockdown of the ACAT gene (SOAT1/SOAT2) reproduces the observed phenotype. | Knockdown of the ACAT gene does not reproduce the observed phenotype. |
| Inactive Control Compound | To control for effects related to the chemical structure of this compound. | A structurally similar but inactive analog of this compound does not produce the phenotype. | A structurally similar but inactive analog of this compound produces a similar phenotype. |
Experimental Protocols
Protocol 1: Cellular Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay
Objective: To measure the inhibitory activity of this compound on ACAT in a cellular context.
Methodology:
-
Cell Culture: Plate cells of interest and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Radiolabeling: Add [14C]-oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium and incubate for 2-4 hours. This provides the substrate for cholesterol esterification.
-
Cell Lysis and Lipid Extraction: Wash cells with PBS, then lyse the cells and extract total lipids using a chloroform:methanol solvent mixture.
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts on a silica (B1680970) TLC plate using a nonpolar solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Quantification: Visualize the radiolabeled cholesteryl esters using autoradiography or a phosphorimager. Scrape the corresponding silica spots and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Validating Off-Target Effects using siRNA-mediated Knockdown
Objective: To determine if the phenotype observed with this compound is dependent on its primary target, ACAT.
Methodology:
-
siRNA Transfection: Transfect the cells with siRNA specifically targeting the mRNA of the ACAT-encoding gene (SOAT1 or SOAT2) and a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm the knockdown of ACAT protein expression by Western blot or mRNA levels by qRT-PCR.
-
Phenotypic Assay: Treat the remaining ACAT-knockdown and control cells with this compound or vehicle.
-
Data Acquisition: Perform the relevant assay to measure the phenotype of interest (e.g., cell viability assay, gene expression analysis).
-
Interpretation:
-
If the phenotype is observed in the control siRNA-treated cells upon this compound treatment but is absent or significantly reduced in the ACAT-knockdown cells, it suggests the effect is on-target.
-
If the phenotype persists in the ACAT-knockdown cells treated with this compound, it is indicative of an off-target effect.
-
Visualizations
Caption: The signaling pathway of cholesterol esterification mediated by ACAT.
Caption: A logical workflow for the experimental validation of suspected off-target effects.
References
- 1. Antiatherogenic activity of this compound sodium, sodium p-(hexadecylamino) benzoate, in the aortae of hypercholesteremic rabbits subjected to aortic endothelial cell desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antiatherosclerotic agents. 2. (Aralkylamino)- and (alkylamino) benzoic acid analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antiatherosclerotic agents. 4. [(Functionalized-alkyl)amino]benzoic acid analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Cetaben and other lipid-lowering drugs
A Comparative Analysis of Leading Lipid-Lowering Therapies
In the management of hyperlipidemia, a cornerstone in the prevention of atherosclerotic cardiovascular disease (ASCVD), a diverse armamentarium of lipid-lowering drugs is available to clinicians and researchers. This guide provides a comparative analysis of the major classes of these therapies, including statins, ezetimibe (B1671841), PCSK9 inhibitors, and fibrates. The comparison focuses on their mechanisms of action, efficacy in lowering low-density lipoprotein cholesterol (LDL-C), and the experimental frameworks used to evaluate their performance.
Efficacy of Lipid-Lowering Drug Classes
The following table summarizes the LDL-C lowering efficacy of different lipid-lowering drug classes, both as monotherapy and in combination. The data is aggregated from numerous clinical trials.
| Drug Class | Monotherapy LDL-C Reduction (%) | Combination Therapy LDL-C Reduction (%) | Key Clinical Trials |
| Statins | 30-50+ | - With Ezetimibe: Additional 15-25%- With PCSK9 Inhibitors: Additional 50-60% | JUPITER, ASCOT-LLA, MEGA[1] |
| Ezetimibe | 15-20 | - With Statins: Additional 15-25% | IMPROVE-IT, SHARP[1][2] |
| PCSK9 Inhibitors | 50-60 | - With Statins: Additional 50-60% | FOURIER, ODYSSEY OUTCOMES |
| Fibrates | 5-20 (Variable effect on LDL-C) | - With Statins: Modest additional LDL-C reduction | ACCORD, FIELD |
Mechanisms of Action: A Visualized Pathway
The distinct mechanisms by which these drug classes lower lipid levels are crucial to understanding their application and potential for combination therapy.
Caption: Mechanisms of action for major lipid-lowering drug classes.
Experimental Protocols for Evaluating Lipid-Lowering Drugs
The evaluation of lipid-lowering therapies follows a structured progression from preclinical studies to large-scale clinical trials.
Preclinical Evaluation
-
In vitro studies: Cellular assays are used to determine the drug's mechanism of action, such as inhibition of HMG-CoA reductase for statins or binding to PCSK9 for monoclonal antibodies.
-
Animal models: Rodent and primate models of hyperlipidemia are employed to assess the in vivo efficacy and safety of the drug. Key parameters measured include plasma levels of total cholesterol, LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides.
Clinical Trial Design
A typical clinical trial protocol for a novel lipid-lowering drug involves several phases:
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Dose-ranging studies in patients with hyperlipidemia to determine the optimal dose for efficacy and safety.[3]
-
Phase III: Large-scale, randomized, double-blind, placebo-controlled trials to confirm efficacy and safety in a larger patient population.[3] The primary endpoint is often the percent change in LDL-C from baseline.[3] Secondary endpoints may include changes in other lipid parameters and the incidence of adverse events.[3]
-
Cardiovascular Outcome Trials (CVOTs): Long-term studies designed to assess the drug's ability to reduce the risk of major adverse cardiovascular events (MACE), such as cardiovascular death, myocardial infarction, and stroke.
The following diagram illustrates a standard workflow for a Phase III clinical trial of a lipid-lowering drug.
Caption: A typical workflow for a Phase III lipid-lowering drug clinical trial.
Detailed Comparison of Drug Classes
Statins (HMG-CoA Reductase Inhibitors)
-
Mechanism: Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
-
Efficacy: Statins are the first-line therapy for hypercholesterolemia and have been shown to reduce the risk of cardiovascular events by 20-40%.[4]
-
Limitations: A significant portion of patients on statin therapy do not reach their LDL-C goals, and some experience side effects such as muscle pain.[4]
Ezetimibe (Cholesterol Absorption Inhibitor)
-
Mechanism: Ezetimibe inhibits the absorption of dietary and biliary cholesterol from the intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on enterocytes and hepatocytes.
-
Efficacy: As monotherapy, ezetimibe lowers LDL-C by about 15-20%. When added to statin therapy, it provides an additional 15-25% reduction in LDL-C.[5][6]
-
Clinical Use: Ezetimibe is often used in combination with statins for patients who require further LDL-C lowering or are intolerant to high-dose statins.
PCSK9 Inhibitors (Monoclonal Antibodies)
-
Mechanism: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDL receptors. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9, thereby increasing the number of LDL receptors on the liver surface and enhancing LDL-C clearance.[7]
-
Efficacy: PCSK9 inhibitors are highly effective, lowering LDL-C by 50-60% on top of statin therapy.[8]
-
Clinical Use: These agents are typically reserved for patients with familial hypercholesterolemia or those with established ASCVD who are unable to reach their LDL-C goals with maximally tolerated statin and ezetimibe therapy.
Fibrates (Peroxisome Proliferator-Activated Receptor-α Agonists)
-
Mechanism: Fibrates activate the peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipoprotein lipase (B570770) activity, enhanced fatty acid oxidation, and reduced synthesis of triglycerides.
-
Efficacy: Fibrates are primarily used to lower triglycerides (by 20-50%) and can also increase HDL-C levels. Their effect on LDL-C is variable and can sometimes lead to an increase. Fibrates have been shown to reduce the risk of major cardiovascular events, particularly in patients with high triglycerides and low HDL-C.[9][10]
-
Clinical Use: Fibrates are indicated for the treatment of severe hypertriglyceridemia.
The logical relationship for selecting a lipid-lowering therapy is often a stepwise approach, as illustrated below.
Caption: Stepwise approach to lipid-lowering therapy.
References
- 1. Landmark Lipid‐Lowering Trials in the Primary Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of Ezetimibe-Statin Combination Therapy on Major Adverse Cardiovascular Events in Patients with and without Diabetes: A Meta-Analysis [e-enm.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ccjm.org [ccjm.org]
- 5. Efficacy and safety of ezetimibe added to ongoing statin therapy for treatment of patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PCSK9 Inhibitors vs. Statins: What’s the Difference? [healthline.com]
- 8. Frontiers | Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Fibrates on Cardiovascular Outcomes |… | Clinician.com [clinician.com]
A Comparative Guide to Cholesterol Synthesis Inhibition: Cetaben vs. Statins
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of cholesterol-lowering compounds is paramount. This guide provides a detailed comparison of Cetaben and statins, two classes of drugs that reduce cholesterol levels through distinct molecular pathways. While both ultimately impact cholesterol homeostasis, their targets and primary modes of action differ significantly. This comparison is supported by available experimental data to delineate their individual pharmacological profiles.
Mechanism of Action: A Tale of Two Targets
Statins are a well-established class of drugs that act as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[1] By blocking this enzymatic step, statins effectively decrease the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
In contrast, this compound (sodium p-(hexadecylamino)benzoate) does not inhibit HMG-CoA reductase. Instead, its primary mechanism of action is the inhibition of fatty acyl CoA:cholesterol acyl transferase (ACAT).[2] ACAT is an enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol within cells. By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters in tissues such as the aorta. This action is believed to contribute to its antiatherosclerotic properties, in addition to its effects on plasma cholesterol levels.[2]
Quantitative Comparison of Efficacy
Direct comparative studies evaluating the potency of this compound and statins on the overall cholesterol synthesis pathway are not available in the public domain, primarily because they target different enzymes. However, we can compare their efficacy based on their respective targets.
Statins: HMG-CoA Reductase Inhibition
The inhibitory potency of various statins against HMG-CoA reductase is well-documented and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition |
| Atorvastatin | 8 |
| Fluvastatin | 28 |
| Lovastatin | 1.2 |
| Pravastatin | 44 |
| Rosuvastatin (B1679574) | 5 |
| Simvastatin | 0.2 |
Note: IC50 values can vary depending on the specific experimental conditions.
This compound: ACAT Inhibition
Quantitative data for this compound's inhibition of cholesterol synthesis via HMG-CoA reductase is not applicable. However, its inhibitory constant (Ki) against fatty acyl CoA:cholesterol acyl transferase has been reported.
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
| This compound | ACAT | 7.4 x 10⁻⁵ M |
Clinical Efficacy: Reduction in Cholesterol Levels
Clinical trial data provides insights into the real-world effectiveness of these compounds in lowering cholesterol levels.
Statins
Numerous large-scale clinical trials have demonstrated the efficacy of statins in reducing LDL cholesterol. High-intensity statin therapy can reduce LDL cholesterol levels by 50% or more. For instance, rosuvastatin has been shown to lower LDL cholesterol by up to 61% in some studies.
This compound
Clinical data for this compound in humans is less extensive. In preclinical studies with cholesterol-fed rabbits, this compound administered at 113 mg/kg/day demonstrated a significant decrease in plasma cholesterol and the accumulation of aortic sterol.[2] Further clinical trials in humans would be necessary to establish its percentage reduction in LDL cholesterol.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of these compounds are crucial for reproducible research.
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which is a co-factor in the reaction. The decrease in absorbance at 340 nm is proportional to the enzyme's activity.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
Test compounds (statins) and vehicle control (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate.
-
Add the test compound (statin) or vehicle control to the respective wells.
-
Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fatty Acyl CoA:Cholesterol Acyl Transferase (ACAT) Inhibition Assay
This assay typically uses radiolabeled substrates to measure the formation of cholesteryl esters.
Materials:
-
Microsomal preparations containing ACAT enzyme (from cultured cells or tissue homogenates)
-
[¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA
-
Unlabeled cholesterol
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound) and vehicle control
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, unlabeled cholesterol, and assay buffer.
-
Add the test compound (this compound) or vehicle control to the respective tubes.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the amount of cholesteryl ester formed and determine the percent inhibition by the test compound.
Signaling Pathways and Experimental Workflow
To visualize the distinct points of intervention of this compound and statins, the following diagrams are provided.
Caption: Distinct inhibition points of Statins and this compound.
Caption: Workflow for assessing Statin and this compound efficacy.
References
Unraveling the Mechanisms: A Comparative Analysis of Cetaben and Clofibrate in Lipid Regulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of the experimental hypolipidemic agent Cetaben and the established fibrate drug, Clofibrate (B1669205). This analysis is supported by available experimental data and detailed methodologies for key assays, offering a framework for the cross-validation of novel lipid-lowering compounds.
This compound, an experimental small molecule, has been identified as a hypolipidemic agent that functions by inhibiting cholesterol biosynthesis.[1][2] Notably, its activity is described as independent of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor in lipid metabolism.[2] In contrast, Clofibrate, a well-characterized fibric acid derivative, exerts its primary effects as a PPARα agonist.[3] This fundamental difference in their primary mechanisms of action presents a compelling basis for a comparative study.
Contrasting Mechanisms of Action
This compound's primary mechanism is the direct inhibition of the cholesterol biosynthesis pathway, leading to decreased serum cholesterol levels.[2] While the precise enzymatic target within this pathway is not fully elucidated in the available literature, its function is distinct from the PPARα-mediated effects of fibrates.
Clofibrate, on the other hand, activates PPARα, which in turn heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[4][5] This leads to a cascade of effects including increased lipoprotein lipase (B570770) activity, which enhances the clearance of triglycerides, and a modulation of apolipoprotein expression.[4][6] Additionally, studies have shown that Clofibrate can also inhibit cholesterol synthesis, suggesting a multifaceted impact on lipid metabolism.[1][7][8]
Comparative Experimental Data
Direct quantitative comparisons of the lipid-lowering efficacy of this compound and Clofibrate are limited. However, a study in rats provides some insights into their physiological effects at the organ level.
| Parameter | This compound (200 mg/kg/day) | Clofibrate (200 mg/kg/day) | Reference |
| Primary Mechanism | Inhibition of Cholesterol Biosynthesis (PPARα-independent) | PPARα Agonist | [2][3] |
| Effect on Liver Weight | Increased | Comparable Increase to this compound | [9] |
| Effect on Liver Peroxisomes | Increased Numbers | Comparable Increase to this compound | [9] |
| Effect on Liver Catalase Activity | Increased | Not specified | [9] |
| Cholesterol Reduction (in patients) | Data not available | ~18% reduction | [10] |
| Triglyceride Reduction (in patients) | Data not available | ~30% reduction | [10] |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and Clofibrate, the following diagrams illustrate the cholesterol biosynthesis pathway, indicating the general site of inhibition for this compound, and the PPARα signaling pathway, which is the primary target of Clofibrate.
Caption: Cholesterol biosynthesis pathway with the proposed point of inhibition for this compound.
Caption: PPARα signaling pathway activated by Clofibrate.
Experimental Protocols
To cross-validate the mechanism of action of a compound like this compound and compare it to agents like Clofibrate, a series of in vitro and cell-based assays are essential.
HMG-CoA Reductase Activity Assay (In Vitro)
This assay directly measures the inhibition of the rate-limiting enzyme in cholesterol biosynthesis.
Objective: To determine the IC50 value of a test compound for HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
Test compounds (this compound, Clofibrate, and a known statin as a positive control) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in a cellular context.
Objective: To quantify the effect of test compounds on cholesterol biosynthesis in a relevant cell line (e.g., HepG2 human hepatoma cells).
Principle: Cells are incubated with a radiolabeled precursor, such as [14C]-acetate, which is incorporated into newly synthesized cholesterol. The amount of radiolabeled cholesterol is then quantified to determine the rate of synthesis.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
[14C]-acetate
-
Test compounds (this compound, Clofibrate)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate HepG2 cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Add [14C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates.
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the cholesterol spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol synthesis for each compound concentration.
Caption: Workflow for the cellular cholesterol synthesis assay.
Conclusion
This compound and Clofibrate represent two distinct approaches to lipid lowering. While Clofibrate's actions are primarily mediated through the activation of the nuclear receptor PPARα, this compound appears to act via direct inhibition of cholesterol biosynthesis, independent of PPARα. The comparative data, although limited, suggests that both compounds can induce hepatomegaly and peroxisome proliferation in rats. For a thorough cross-validation, further studies are required to directly compare their potency in inhibiting cholesterol synthesis and their overall impact on the lipid profile in relevant preclinical models. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, which are crucial for elucidating the therapeutic potential of novel hypolipidemic agents.
References
- 1. Effects of clofibrate on the main regulatory enzymes of cholesterogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is Clofibrate used for? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clofibrate - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofibrate, inhibitor of intestinal cholesterogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus clofibrate: comparison of toxicity and peroxisome proliferation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the lipid-lowering effect of clofibrate, and of clofibrate plus beta-pyridylcarbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cetaben vs. Clofibrate in Preclinical Models
A detailed guide for researchers and drug development professionals on the comparative analysis of two distinct hypolipidemic agents.
This guide provides a comprehensive head-to-head comparison of Cetaben and Clofibrate, two lipid-lowering agents with distinct mechanisms of action. The information presented is collated from preclinical studies to offer insights into their differential effects on toxicity, peroxisome proliferation, and enzymatic activity. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and Clofibrate is crucial for interpreting their biological activities. The following table summarizes their key chemical identifiers and properties.
| Property | This compound | Clofibrate |
| IUPAC Name | 4-(hexadecylamino)benzoic acid | ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
| Molecular Formula | C23H39NO2 | C12H15ClO3 |
| Molecular Weight | 361.6 g/mol | 242.7 g/mol |
| CAS Number | 55986-43-1 | 637-07-0 |
| Chemical Structure |
|
|
Mechanism of Action
This compound and Clofibrate exert their lipid-lowering effects through fundamentally different molecular pathways.
Clofibrate: A PPARα Agonist
Clofibrate is a well-characterized fibric acid derivative that functions as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand such as clofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol.
This compound: A PPARα-Independent Peroxisome Proliferator and Cholesterol Synthesis Inhibitor
In contrast to Clofibrate, this compound is a unique hypolipidemic agent that induces peroxisome proliferation through a mechanism independent of PPARα. Its primary mechanism for lowering cholesterol is the inhibition of cholesterol biosynthesis. While the precise enzymatic target within the cholesterol synthesis pathway has not been definitively identified in the available literature, its action precedes the formation of mature cholesterol.
Comparative Preclinical Data: A Head-to-Head Study in Rats
A direct comparative study was conducted to evaluate the toxicity and peroxisome proliferation effects of this compound and Clofibrate in rats. The following table summarizes the key findings from this study.
| Parameter | Treatment Group | Dose (mg/kg/day) | Result |
| Body Weight Gain | This compound | 50 | Decreased |
| 200 | Decreased | ||
| Clofibrate | 50 | No effect | |
| 200 | No effect | ||
| Food Consumption | This compound | 50 | Decreased |
| 200 | Decreased | ||
| Clofibrate | 50 | No effect | |
| 200 | No effect | ||
| Mortality | This compound | 200 | 1 death |
| Clofibrate | 200 | No deaths | |
| Liver Weight | This compound | 200 | Comparable increase to Clofibrate |
| Clofibrate | 200 | Comparable increase to this compound | |
| Liver Peroxisomes | This compound | 200 | Comparable increase in number to Clofibrate |
| Clofibrate | 200 | Comparable increase in number to this compound | |
| Liver Catalase Activity | This compound | 200 | Increased |
| Clofibrate | 200 | Not reported to have a significant increase |
Experimental Protocols
While the full detailed protocol for the direct comparative study was not available in the public domain, this section provides generalized methodologies for the key experiments based on standard practices in pharmacology and toxicology.
In-Vivo Comparative Study in Rats
This protocol outlines a general procedure for a two-week oral toxicity and efficacy study in rats.
Animals: Male and female Sprague-Dawley or Wistar rats, typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Drug Administration: this compound and Clofibrate are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for 14 consecutive days. A vehicle control group receives the vehicle alone.
Endpoint Measurements:
-
Body Weight and Food Consumption: Recorded daily.
-
Clinical Observations: Animals are observed daily for any signs of toxicity.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood is collected for serum lipid analysis. The liver is excised, weighed, and portions are processed for histology and biochemical assays.
Assessment of Peroxisome Proliferation
Methodology: Transmission Electron Microscopy (TEM)
-
Tissue Preparation: Small pieces of liver tissue (approx. 1 mm³) are fixed in a solution of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer).
-
Post-fixation: The tissue is post-fixed in osmium tetroxide.
-
Dehydration and Embedding: The fixed tissue is dehydrated through a graded series of ethanol (B145695) and embedded in an epoxy resin.
-
Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.
-
Staining: Sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging: The sections are examined using a transmission electron microscope.
-
Quantification: The number of peroxisomes per unit area of hepatocyte cytoplasm is determined by morphometric analysis of the electron micrographs.
Catalase Activity Assay
Methodology: Spectrophotometric Assay
-
Homogenate Preparation: A portion of the liver is homogenized in a cold buffer (e.g., phosphate buffer) and centrifuged to obtain the post-nuclear supernatant.
-
Assay Principle: The assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is measured by monitoring the decrease in absorbance at 240 nm.
-
Procedure:
-
A known amount of the liver homogenate is added to a quartz cuvette containing a buffered solution of H₂O₂.
-
The change in absorbance at 240 nm is recorded over a specific time period using a spectrophotometer.
-
-
Calculation: Catalase activity is calculated based on the rate of decrease in absorbance and is typically expressed as units per milligram of protein.
Comparative Efficacy
Direct comparative clinical trial data for the lipid-lowering efficacy of this compound versus Clofibrate is not available in the public domain.
Clofibrate: Clinical studies have demonstrated that Clofibrate is effective in lowering elevated serum triglycerides by reducing the very-low-density lipoprotein (VLDL) fraction.[1] Its effect on low-density lipoprotein (LDL) cholesterol is less pronounced, though it can be effective in patients with Type III hyperlipoproteinemia.[1]
Conclusion
This compound and Clofibrate represent two distinct approaches to lipid management. Clofibrate, a well-established fibrate, exerts its effects through the PPARα signaling pathway, a key regulator of lipid metabolism. In contrast, this compound operates via a PPARα-independent mechanism, inducing peroxisome proliferation and inhibiting cholesterol biosynthesis.
Preclinical comparative data in rats suggests that at equimolar doses that induce comparable peroxisome proliferation, this compound may be associated with greater toxicity, as evidenced by decreased body weight gain, reduced food consumption, and mortality at higher doses.[1] Both agents effectively increase liver weight and the number of peroxisomes.[1] A notable difference is the reported increase in liver catalase activity with this compound treatment.[1]
A significant gap in the current understanding of this compound is the lack of publicly available clinical trial data to establish its efficacy and safety profile in humans. Furthermore, the precise molecular target of this compound within the cholesterol biosynthesis pathway remains to be elucidated. This guide highlights the importance of further research to fully characterize the therapeutic potential and safety of this compound as a hypolipidemic agent.
References
A Prospective Comparative Guide for the Development of Novel Cetaben Analogs as Hypolipidemic Agents
For Researchers, Scientists, and Drug Development Professionals
Proposed Cetaben Analog Series for Investigation
To explore the chemical space around the this compound scaffold, we propose a focused library of analogs based on systematic modifications of two key structural features: the N-alkyl chain and the amino linker. The rationale is to probe the impact of lipophilicity and spatial orientation of the pharmacophoric elements on the compound's biological activity.
Analog Series 1: Variation of the N-Alkyl Chain Length
This series will investigate the effect of the length of the lipophilic alkyl chain on hypolipidemic activity.
| Compound | Structure | Rationale for Inclusion |
| This compound | 4-(hexadecylamino)benzoic acid | Parent compound |
| Analog 1a | 4-(dodecylamino)benzoic acid | Shorter alkyl chain to assess the lower limit of lipophilicity required for activity. |
| Analog 1b | 4-(tetradecylamino)benzoic acid | Intermediate chain length between dodecyl and hexadecyl. |
| Analog 1c | 4-(octadecylamino)benzoic acid | Longer alkyl chain to determine if activity increases with lipophilicity. |
Analog Series 2: Modification of the Linker Region
This series will explore the impact of modifying the linker between the hexadecyl group and the benzoic acid moiety.
| Compound | Structure | Rationale for Inclusion |
| This compound | 4-(hexadecylamino)benzoic acid | Parent compound |
| Analog 2a | 4-[(hexadecylamino)methyl]benzoic acid | Introduction of a methylene (B1212753) spacer to alter the geometry and flexibility. |
| Analog 2b | 4-(N-hexadecylacetamido)benzoic acid | Conversion of the secondary amine to an amide to probe the importance of the hydrogen bond donor. |
Comparative Data Summary (Hypothetical Data Template)
The following table is a template for summarizing the quantitative data that would be generated from the experimental evaluation of the proposed analogs. This structured presentation will facilitate a clear comparison and aid in the elucidation of structure-activity relationships.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | In Vitro HMG-CoA Reductase Inhibition IC50 (µM) | In Vivo % Cholesterol Reduction (Rat Model) | In Vivo % Triglyceride Reduction (Rat Model) |
| This compound | C23H39NO2 | 361.56 | Data to be determined | Data to be determined | Data to be determined |
| Analog 1a | C19H31NO2 | 305.45 | Data to be determined | Data to be determined | Data to be determined |
| Analog 1b | C21H35NO2 | 333.51 | Data to be determined | Data to be determined | Data to be determined |
| Analog 1c | C25H43NO2 | 389.61 | Data to be determined | Data to be determined | Data to be determined |
| Analog 2a | C24H41NO2 | 375.59 | Data to be determined | Data to be determined | Data to be determined |
| Analog 2b | C25H41NO3 | 403.60 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To ensure the generation of reliable and comparable data, the following detailed experimental protocols are recommended for the key biological assays.
In Vivo Evaluation of Hypolipidemic Activity in a High-Fat Diet-Induced Hyperlipidemic Rat Model
Objective: To determine the efficacy of this compound analogs in reducing plasma total cholesterol and triglyceride levels in a diet-induced hyperlipidemic rat model.
Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and will have ad libitum access to food and water.
Induction of Hyperlipidemia:
-
Rats will be fed a high-fat diet (HFD) containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid for 4 weeks to induce hyperlipidemia.
-
A control group will be maintained on a standard chow diet.
Drug Administration:
-
After the 4-week induction period, a baseline blood sample will be collected from the tail vein.
-
The HFD-fed rats will be randomly divided into treatment groups (n=8 per group), including a vehicle control group and groups for each this compound analog.
-
The test compounds will be suspended in a 0.5% carboxymethylcellulose (CMC) solution and administered orally by gavage once daily for 14 consecutive days at a dose of 50 mg/kg body weight. The vehicle control group will receive the 0.5% CMC solution only.
Blood Sampling and Lipid Analysis:
-
On day 15, after an overnight fast, blood samples will be collected via cardiac puncture under light anesthesia.
-
The blood will be centrifuged at 3000 rpm for 15 minutes to separate the plasma.
-
Plasma levels of total cholesterol (TC) and triglycerides (TG) will be determined using commercially available enzymatic kits following the manufacturer's instructions.
Data Analysis:
-
The percentage reduction in TC and TG will be calculated for each treatment group relative to the vehicle-treated HFD control group.
-
Statistical analysis will be performed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 will be considered statistically significant.
Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for the evaluation of this compound analogs.
References
Independent Verification of Cetaben's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Cetaben (sodium p-(hexadecylamino)benzoate) with established hypolipidemic agents. The information is intended to support independent verification and further research into novel anti-atherosclerotic therapies. Due to the limited availability of clinical data for this compound, this comparison primarily relies on its preclinical profile versus the established clinical performance of alternative treatments.
Mechanism of Action: A Novel Approach to Cholesterol Management
This compound distinguishes itself from mainstream lipid-lowering therapies through its unique mechanism of action. It functions as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol within cells.[1] By blocking this process, this compound is thought to reduce the accumulation of cholesterol esters in the arterial wall, a key event in the pathogenesis of atherosclerosis.[1]
In contrast, other major classes of hypolipidemic drugs target different pathways in cholesterol metabolism. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Fibrates activate PPARα, a transcription factor that modulates the expression of genes involved in lipid metabolism. Ezetimibe selectively inhibits the intestinal absorption of cholesterol. The newest class, PCSK9 inhibitors, are monoclonal antibodies that prevent the degradation of LDL receptors, thereby enhancing the clearance of LDL-cholesterol from the circulation.
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
Comparative Efficacy: Preclinical vs. Clinical Data
The therapeutic potential of this compound has been evaluated in preclinical models, primarily in hypercholesterolemic rabbits. These studies have demonstrated its ability to reduce plasma cholesterol and limit the development of atherosclerotic lesions.[1] However, to date, no clinical trial data for this compound in humans has been publicly reported. The following tables compare the available preclinical data for this compound with the established clinical efficacy of alternative therapies.
Table 1: Comparison of Lipid-Lowering Efficacy
| Drug Class | Compound(s) | Primary Mechanism of Action | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Data Source |
| ACAT Inhibitor | This compound sodium | Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Decrease | Not Reported | Not Reported | Preclinical (Rabbit)[1] |
| Statins | Atorvastatin, Rosuvastatin, etc. | HMG-CoA Reductase Inhibition | 30-60% | Modest Increase | 10-30% | Clinical Trials |
| Fibrates | Fenofibrate, Gemfibrozil | PPARα Activation | 5-20% | Increase | 20-50% | Clinical Trials |
| Cholesterol Absorption Inhibitor | Ezetimibe | NPC1L1 Inhibition | 15-22% | Modest Increase | 5-10% | Clinical Trials[2] |
| PCSK9 Inhibitors | Alirocumab, Evolocumab | PCSK9 Inhibition | 45-60% | Modest Increase | 15-30% | Clinical Trials[2] |
| ATP Citrate Lyase Inhibitor | Bempedoic Acid | ACL Inhibition | 17-28% | No significant change | Modest Decrease | Clinical Trials[2] |
Table 2: Anti-Atherosclerotic Effects
| Compound | Effect on Aortic Sterol Deposition | In Vitro ACAT Inhibition (Ki) | Data Source |
| This compound sodium | Decreased at 27 mg/kg/day | 7.4 x 10-5 M | Preclinical (Rabbit)[1] |
Experimental Protocols
For the independent verification of this compound's therapeutic potential, standardized experimental protocols are essential. Below are outlines for both preclinical and clinical evaluation of hypolipidemic and anti-atherosclerotic agents.
Preclinical Evaluation of a Hypolipidemic Agent (In Vivo Rabbit Model)
This protocol is based on the methodologies used in the preclinical studies of this compound.
-
Animal Model: Male New Zealand White rabbits are typically used. A state of hypercholesterolemia is induced by feeding them a high-cholesterol diet (e.g., chow supplemented with 0.5-2% cholesterol) for a specified period.[3]
-
Drug Administration: The test compound (e.g., this compound sodium) is administered orally at various doses (e.g., 27 mg/kg/day and 113 mg/kg/day) for the duration of the study.[1] A control group receives a placebo.
-
Blood Sampling and Lipid Analysis: Blood samples are collected at baseline and at regular intervals throughout the study. Plasma is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.
-
Atherosclerotic Lesion Assessment: At the end of the study, the animals are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified, for example, by staining with Sudan IV and measuring the percentage of the surface area covered by lesions.
-
Aortic Cholesterol Content: Aortic tissue is homogenized, and the total and esterified cholesterol content is determined to assess the direct effect of the drug on arterial lipid accumulation.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects compared to the control group.
Clinical Evaluation of a Hypolipidemic Agent (Phase III Clinical Trial)
This protocol outlines the key components of a typical Phase III clinical trial for a new lipid-lowering drug, based on established guidelines.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study is the gold standard.
-
Patient Population: A large cohort of patients with hypercholesterolemia, with or without a history of atherosclerotic cardiovascular disease, is recruited. Inclusion and exclusion criteria are strictly defined.
-
Treatment: Patients are randomized to receive either the investigational drug at a specified dose or a matching placebo, in addition to standard-of-care therapy (e.g., a statin).
-
Primary Efficacy Endpoint: The primary endpoint is typically the percent change in LDL-cholesterol from baseline to a specified time point (e.g., 12 or 24 weeks).[4]
-
Secondary Efficacy Endpoints: These may include changes in other lipid parameters (total cholesterol, HDL-cholesterol, triglycerides, non-HDL-cholesterol, apolipoprotein B), as well as the incidence of major adverse cardiovascular events (MACE).
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Laboratory parameters (e.g., liver enzymes, creatine (B1669601) kinase) are regularly assessed.
-
Statistical Analysis: The study is powered to detect a statistically significant difference in the primary endpoint between the treatment and placebo groups.
The workflow for a typical clinical trial is depicted in the diagram below.
Conclusion
This compound presents a novel mechanism of action for the potential treatment of atherosclerosis. Preclinical data in rabbit models are promising, demonstrating both lipid-lowering and direct anti-atherosclerotic effects. However, the absence of human clinical trial data makes a direct comparison with established therapies challenging. Further investigation, including well-designed clinical trials, is necessary to independently verify its therapeutic potential and establish its safety and efficacy in humans. Researchers in drug development are encouraged to consider the ACAT inhibition pathway as a potentially valuable target for future anti-atherosclerotic therapies.
References
- 1. Antiatherogenic activity of this compound sodium, sodium p-(hexadecylamino) benzoate, in the aortae of hypercholesteremic rabbits subjected to aortic endothelial cell desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium benzoate treatment decreased amyloid beta peptides and improved cognitive function among patients with Alzheimer's disease: secondary analysis of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cetaben: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Cetaben, scientifically known as 4-(hexadecylamino)benzoic acid, a compound utilized for its hypolipidemic properties. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Understanding the Hazard Profile of this compound
This compound (4-(hexadecylamino)benzoic acid) is classified with several hazards that necessitate careful handling during disposal procedures. It is categorized as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory tract irritation.[1]
Table 1: Summary of this compound (4-(hexadecylamino)benzoic acid) Hazards
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation.[1] |
Given these properties, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in designated areas to minimize exposure risk.
Experimental Protocol for the Disposal of this compound Waste
The following protocol outlines the step-by-step methodology for the collection and preparation of this compound waste for disposal. This procedure is designed to be conducted within a laboratory setting by trained personnel.
Materials:
-
Dedicated, leak-proof, and clearly labeled hazardous waste container (compatible with organic solids)
-
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Chemical fume hood
-
Waste labels
-
Spill containment kit
Procedure:
-
Preparation and PPE:
-
Before handling any this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated container.
-
Solid this compound waste (e.g., unused compound, contaminated consumables such as weigh boats or filter paper) should be placed directly into the designated solid waste container.
-
Solutions containing this compound should be collected in a designated liquid waste container, ensuring it is compatible with the solvent used.
-
-
Container Management:
-
Use a waste container that is in good condition, with a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound (4-(hexadecylamino)benzoic acid)," and the associated hazards (e.g., "Toxic," "Irritant").
-
Keep the waste container closed at all times, except when adding waste.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
If safe to do so, contain the spill using a spill containment kit.
-
For solid spills, carefully sweep or scoop the material into the hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[2]
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative that all researchers and laboratory staff are trained on these protocols and have access to the necessary safety equipment.
References
Essential Safety and Handling Protocols for Cetaben in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling of research chemicals is paramount to ensuring laboratory safety and data integrity. This document provides essential, immediate safety and logistical information for the handling of Cetaben, a non-fibrate hypolipidemic agent used for research purposes. It is critical to distinguish this research chemical from the commercially available emollient cream of the same name.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety principles for hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | To provide a robust barrier against skin contact. |
| Eye and Face Protection | Safety glasses with side shields or a face shield. | To protect the eyes and face from splashes and airborne particles. |
| Body Protection | A lab coat or disposable gown. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure. |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid direct contact with skin, eyes, and clothing. - Do not ingest or inhale. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following table outlines the initial steps to be taken.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with soap and plenty of water. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE. - Absorb the spill with an inert material and place it in a sealed container for disposal. - Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste. - Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, lab coats, absorbent materials) | - Place in a sealed, labeled container for hazardous waste disposal. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound in a research laboratory, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
